6-Aminoundecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
undecan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBRYGJZWXLRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187449 | |
| Record name | 6-Aminoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33788-00-0 | |
| Record name | 6-Aminoundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Undecanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Aminoundecane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 6-aminoundecane, a long-chain aliphatic amine. The information is curated for professionals in research and drug development who may be interested in its synthesis, characterization, and potential applications. This document summarizes key quantitative data in structured tables, outlines a representative experimental protocol for its synthesis and purification, and includes visualizations of the experimental workflow.
Core Chemical and Physical Properties
This compound, also known as undecan-6-amine or 1-pentylhexylamine, is a primary aliphatic amine with the chemical formula C₁₁H₂₅N.[1] Its linear alkyl chain and central amino group define its physicochemical characteristics.
General Properties
| Property | Value | Source(s) |
| CAS Number | 33788-00-0 | [1] |
| Molecular Formula | C₁₁H₂₅N | [1] |
| Molecular Weight | 171.33 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [3] |
| Odor | Amine-like | N/A |
Physical Properties
The experimental data for some physical properties of this compound are limited, with several values being predictions based on computational models.
| Property | Value | Notes | Source(s) |
| Boiling Point | 158 °C | at 28 mmHg | [3][4] |
| 225.9 °C | Predicted at 760 mmHg | N/A | |
| Melting Point | -29.2 °C | Predicted | N/A |
| Density | 0.799 g/cm³ | Predicted | N/A |
| pKa | 10.64 | Predicted | N/A |
| LogP | 4.15 | Predicted | N/A |
Solubility
As a long-chain aliphatic amine, this compound is expected to have low solubility in water and good solubility in organic solvents.[5][6] The long hydrophobic alkyl chain dominates its solubility profile. Lower aliphatic amines are soluble in water due to hydrogen bonding, but this solubility decreases significantly with the increasing length of the carbon chain.[6] However, like other amines, it can form salts with acids, which increases its aqueous solubility.
Experimental Protocols: Synthesis and Purification
Synthesis of this compound via Reductive Amination
This protocol describes a two-step, one-pot reaction involving the formation of an imine from 6-undecanone and ammonia, followed by its reduction to the amine.
Materials:
-
6-Undecanone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve 6-undecanone (1 equivalent) in anhydrous methanol.
-
To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction to Amine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) in portions to the stirred solution. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine and the formation of the amine product by TLC or GC-MS.
-
Purification of this compound
Procedure:
-
Quenching and pH Adjustment:
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with aqueous HCl (e.g., 2M) to a pH of ~2. This will protonate the amine, making it water-soluble, and help to remove any unreacted starting material.
-
-
Extraction of Non-basic Impurities:
-
Extract the acidic aqueous solution with diethyl ether or another suitable organic solvent to remove any unreacted 6-undecanone and other non-basic impurities. Discard the organic layer.
-
-
Basification and Amine Extraction:
-
Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is >12. This will deprotonate the amine, making it water-insoluble.
-
Extract the basic aqueous solution with diethyl ether (3 x volumes).
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Distillation:
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and purification processes.
References
- 1. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Undecylamine [webbook.nist.gov]
- 3. 6-Undecanamine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 33788-00-0 [chemicalbook.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. youtube.com [youtube.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: 6-Aminoundecane (CAS 33788-00-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoundecane, with the CAS registry number 33788-00-0, is a primary aliphatic amine. Structurally, it is an undecane chain where a hydrogen atom on the sixth carbon has been substituted with an amino group. This compound is also known by its synonyms, including 6-Undecylamine and 1-Pentylhexylamine.[1][2][3] Its chemical formula is C11H25N.[1][4][5] This document provides a comprehensive overview of its known properties, safety information, and potential, albeit not extensively documented, areas of application for research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C11H25N | [1][4][5] |
| Molecular Weight | 171.32 g/mol | [1][6][7] |
| IUPAC Name | undecan-6-amine | [7][8] |
| Synonyms | 6-Undecylamine, 1-Pentylhexylamine | [1][2][3] |
| CAS Number | 33788-00-0 | [1][4] |
| Physical Form | Colorless to yellow liquid or semi-solid or solid | [4] |
| Boiling Point | 158°C at 28 mmHg | [2] |
| Density | 0.79 g/cm³ (Predicted: 0.799±0.06 g/cm³) | [2][6] |
| Refractive Index | 1.44 (Range: 1.4340 to 1.4380) | [2][6] |
| Flash Point | 93°C | [6] |
| pKa | 11.13±0.35 (Predicted) | [2] |
| InChI Key | GFBRYGJZWXLRFR-UHFFFAOYSA-N | [1][4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides mass spectrum and IR spectrum data for this compound.[1][9]
Synthesis
A generalized workflow for such a synthesis is depicted below:
Applications in Research and Drug Development
Currently, there is limited specific information in peer-reviewed literature detailing the applications of this compound in drug development or its involvement in specific signaling pathways. However, long-chain aliphatic amines are a class of compounds with diverse applications. They can serve as building blocks in organic synthesis, precursors for surfactants, and as components in the development of novel materials.
In the context of drug discovery, the lipophilic undecyl chain of this compound could be utilized to increase the lipophilicity of a parent drug molecule, potentially improving its pharmacokinetic properties.[10] This is a common strategy in medicinal chemistry to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
The primary amine group offers a reactive handle for further chemical modifications, allowing for its conjugation to other molecules of interest.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[7]
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found on the material safety data sheets (MSDS) provided by suppliers.[2][4] Key precautions include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and avoiding contact with skin and eyes.
Storage: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[4] Some suppliers recommend storage at 2-8°C and protection from light.[2]
Conclusion
This compound is a primary aliphatic amine with well-defined physicochemical properties. While its specific applications in drug development and involvement in biological pathways are not extensively documented, its chemical structure suggests potential as a synthetic building block and a modifying agent in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its corrosive nature. Further investigation is warranted to explore the full potential of this compound in various scientific and industrial applications.
References
- 1. 6-Undecylamine [webbook.nist.gov]
- 2. This compound | 33788-00-0 [chemicalbook.com]
- 3. CAS RN 33788-00-0 | Fisher Scientific [fishersci.com]
- 4. This compound | 33788-00-0 [sigmaaldrich.com]
- 5. 33788-00-0|this compound|BLD Pharm [bldpharm.com]
- 6. 33788-00-0 this compound AKSci 4743BA [aksci.com]
- 7. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Undecanamine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. 6-Undecylamine [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
Spectral Data of 6-Aminoundecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 6-Aminoundecane (CAS No: 33788-00-0), a primary aliphatic amine. The document details the expected outcomes from key spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.
Data Presentation
The following tables summarize the key quantitative spectral data for this compound.
Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₁H₂₅N |
| Molecular Weight | 171.32 g/mol |
| Major Fragment (m/z) | 100 (Base Peak) |
| Other Key Fragments (m/z) | 30, 43, 55 |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C1, C11) | ~ 0.9 | Triplet | 6H |
| -CH₂- (C2-C4, C8-C10) | ~ 1.2-1.4 | Multiplet | 12H |
| -CH₂- (C5, C7) | ~ 1.4-1.5 | Multiplet | 4H |
| -NH₂ | ~ 1.5-2.5 (variable, broad) | Singlet | 2H |
| -CH-NH₂ (C6) | ~ 2.7-2.9 | Multiplet | 1H |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
Note: While ¹³C NMR data for this compound is indicated in some databases, a detailed peak list is not publicly accessible. The following are predicted chemical shifts based on the structure.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C6 | ~ 50-55 |
| C5, C7 | ~ 35-40 |
| C4, C8 | ~ 28-33 |
| C3, C9 | ~ 25-30 |
| C2, C10 | ~ 22-26 |
| C1, C11 | ~ 13-15 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3370 & 3290 | Medium | N-H asymmetric & symmetric stretch (primary amine) |
| ~ 2955, 2925, 2855 | Strong | C-H alkane stretches |
| ~ 1590 | Medium | N-H bend (scissoring) |
| ~ 1465 | Medium | C-H bend (scissoring) |
| ~ 1080 | Medium | C-N stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the MS, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The acquisition parameters for a ¹H spectrum typically include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: For a ¹³C spectrum, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are applied.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide.
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway of this compound under electron ionization. The dominant fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Aminoundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-aminoundecane. Due to the limited availability of public experimental spectra for this compound, this document focuses on predicted data based on established NMR principles and computational models. It includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with its corresponding NMR assignments.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift correlations and additivity rules for aliphatic amines and alkanes.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1, H11 | ~ 0.89 | Triplet (t) | ~ 7.1 | 6H |
| H2, H10 | ~ 1.28 | Multiplet (m) | - | 4H |
| H3, H9 | ~ 1.30 | Multiplet (m) | - | 4H |
| H4, H8 | ~ 1.35 | Multiplet (m) | - | 4H |
| H5, H7 | ~ 1.45 | Multiplet (m) | - | 4H |
| NH₂ | ~ 1.5-2.5 | Broad Singlet (br s) | - | 2H |
| H6 | ~ 2.75 | Multiplet (m) | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1, C11 | ~ 14.1 |
| C2, C10 | ~ 22.7 |
| C3, C9 | ~ 31.9 |
| C4, C8 | ~ 25.8 |
| C5, C7 | ~ 36.5 |
| C6 | ~ 51.0 |
Experimental Protocol for NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.
2.2. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: 3 - 4 seconds.
-
Spectral Width: 0 - 12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1 - 2 seconds.
-
Spectral Width: 0 - 220 ppm.
-
Temperature: 298 K (25 °C).
2.3. Data Processing
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the solvent peak or the TMS signal.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Structural and NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound with labels for each unique proton and carbon environment, providing a visual correlation to the predicted NMR data.
Caption: Structure of this compound with predicted NMR assignments.
An In-depth Technical Guide to the FTIR Analysis of Primary Long-Chain Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as a powerful analytical technique for the characterization of primary long-chain amines. These compounds are integral to various fields, including pharmaceuticals, materials science, and biochemistry. This document details the theoretical basis for their spectral features, offers practical experimental protocols, and presents a framework for both qualitative and quantitative analysis.
Introduction to FTIR Spectroscopy of Primary Long-chain Amines
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds. Each type of bond and functional group absorbs radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For primary long-chain amines, FTIR is invaluable for confirming the presence of the primary amine functional group (-NH₂) and characterizing the long aliphatic chain.
The general structure of a primary long-chain amine consists of a nitrogen atom bonded to two hydrogen atoms and a long alkyl group (R-NH₂). The key vibrational modes observed in their FTIR spectra are associated with the N-H and C-H bonds within the amine group and the alkyl chain, respectively, as well as C-N bonds.
Characteristic FTIR Absorption Bands of Primary Long-Chain Amines
The FTIR spectrum of a primary long-chain amine is dominated by several characteristic absorption bands. The precise position of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[1][2][3][4][5] The long aliphatic chain gives rise to strong C-H stretching and bending vibrations. The C-N stretching vibration is also a key diagnostic feature.[3][5]
Table 1: Summary of Characteristic FTIR Absorption Bands for Primary Long-Chain Amines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| N-H Asymmetric Stretch | 3400 - 3500 | A sharp, medium to strong band. The presence of two bands in this region is characteristic of a primary amine.[2][4][5] |
| N-H Symmetric Stretch | 3300 - 3400 | A sharp, medium to strong band, appearing at a lower frequency than the asymmetric stretch.[2][4][5] |
| C-H Asymmetric Stretch (CH₂) ** | ~2925 | A strong absorption indicating the presence of the long methylene (-CH₂-) chain.[2] |
| C-H Symmetric Stretch (CH₂) ** | ~2855 | A strong absorption, also characteristic of the long alkyl chain.[2] |
| N-H Bending (Scissoring) | 1550 - 1650 | A medium to strong, often broad band.[4][5] This can sometimes be mistaken for a C=C double bond if not carefully interpreted. |
| CH₂ Bending (Scissoring) | ~1465 | A medium intensity band, further confirming the presence of the long alkyl chain. |
| C-N Stretch | 1000 - 1250 | A weak to medium band. Its position can be variable.[4][5] |
| N-H Wagging | 650 - 900 | A broad, medium to strong band, characteristic of primary amines.[5] |
| CH₂ Rocking | ~720 | A medium intensity peak that can indicate a long chain of methylene groups when n > 4.[6] |
Experimental Protocols
Precise and reproducible FTIR analysis relies on meticulous sample preparation and data acquisition. Long-chain amines are often waxy solids at room temperature, which requires specific handling.
The choice of sample preparation technique depends on the physical state of the amine and the desired analytical outcome.
-
Attenuated Total Reflectance (ATR-FTIR): This is often the simplest method for waxy solids and requires minimal sample preparation.[7]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.
-
Place a small amount of the solid amine sample directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[7]
-
Collect the FTIR spectrum.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after analysis.
-
-
KBr Pellet Method: This is a traditional method for solid samples.
-
Grind 1-2 mg of the amine sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.[6]
-
Place the pellet in the sample holder of the spectrometer for analysis. A background spectrum of a blank KBr pellet should be collected.[6]
-
-
Thin Film from Melt:
-
Place a small amount of the solid amine on an IR-transparent window (e.g., KBr or NaCl).
-
Gently heat the window on a hot plate until the amine melts.
-
Place a second window on top of the melt and press gently to create a thin film.
-
Allow the film to cool and solidify before analysis.
-
The following are general parameters for FTIR data acquisition. These may need to be optimized for the specific instrument and sample.
-
Spectral Range: 4000 - 600 cm⁻¹[8]
-
Resolution: 4 cm⁻¹[9]
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.[9]
-
Apodization: A function like Happ-Genzel is commonly used.
Quantitative Analysis
FTIR spectroscopy can also be used for quantitative analysis, which is based on the Beer-Lambert Law. This law states that the absorbance of a specific band is directly proportional to the concentration of the analyte.[10]
To perform quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a characteristic peak for a series of standards of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[10]
Key considerations for quantitative FTIR analysis include:
-
Selection of a suitable absorption band: The chosen band should be unique to the analyte, have a strong intensity, and be free from interference from other components in the sample matrix.
-
Consistent sample path length: This is crucial for accurate and reproducible results. For liquids, a cell with a known path length is used. For ATR, the path length is dependent on several factors but is generally constant for a given setup.
-
Homogeneous samples: The sample must be uniform to ensure that the measured absorbance is representative of the bulk material.[10]
For the quantitative analysis of a primary long-chain amine in a mixture, one of the N-H stretching bands (e.g., the asymmetric stretch around 3400-3500 cm⁻¹) could be used. The area under the peak is often more reliable than the peak height for quantitative measurements, as it is less sensitive to changes in resolution.
A potential workflow for quantitative analysis would involve:
-
Preparing a series of standard solutions of the primary long-chain amine in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform).
-
Acquiring the FTIR spectrum of each standard.
-
Measuring the integrated absorbance of the chosen N-H stretching band for each standard.
-
Plotting a calibration curve of integrated absorbance versus concentration.
-
Acquiring the FTIR spectrum of the unknown sample and measuring the integrated absorbance of the same peak.
-
Determining the concentration of the unknown from the calibration curve.
Visualizing the Analytical Workflow
The process of FTIR analysis of a primary long-chain amine can be summarized in a logical workflow.
Caption: Workflow for FTIR analysis of primary long-chain amines.
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of primary long-chain amines, providing rapid and reliable information for both qualitative identification and quantitative determination. By understanding the characteristic absorption bands and employing appropriate experimental protocols, researchers, scientists, and drug development professionals can effectively utilize this technique for quality control, reaction monitoring, and structural elucidation.
References
- 1. In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases [mdpi.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. richmondscientific.com [richmondscientific.com]
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 6-Aminoundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 6-aminoundecane. The information presented herein is essential for the identification and characterization of this and similar long-chain aliphatic amines in various research and development settings.
Core Concepts in the Mass Spectrometry of Aliphatic Amines
The fragmentation of aliphatic amines under electron ionization is primarily governed by the presence of the nitrogen atom. Key characteristics of their mass spectra include:
-
Odd Molecular Ion Peak : In accordance with the nitrogen rule, a compound like this compound, containing a single nitrogen atom, will exhibit a molecular ion (M+) peak at an odd mass-to-charge ratio (m/z).
-
Alpha-Cleavage : The most significant fragmentation pathway for aliphatic amines is alpha-cleavage. This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical.
-
Preferential Loss of the Largest Alkyl Group : In alpha-cleavage, the largest alkyl substituent attached to the carbon bearing the amino group is preferentially lost as a radical. This leads to the formation of the most stable carbocation, which is often the base peak in the mass spectrum.
Mass Spectrometry Data for this compound
The electron ionization mass spectrum of this compound (C11H25N, Molecular Weight: 171.32 g/mol ) is characterized by several key fragments.[1][2] The quantitative data for the most significant ions are summarized in the table below.
| m/z | Proposed Fragment | Relative Intensity (%) |
| 171 | [C11H25N]+• (Molecular Ion) | Low |
| 100 | [C6H14N]+ | 100 (Base Peak) |
| 72 | [C4H10N]+ | Moderate |
| 43 | [C3H7]+ | High |
| 30 | [CH4N]+ | High |
Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the removal of an electron from the nitrogen atom, forming the molecular ion at m/z 171. The dominant fragmentation route is alpha-cleavage on either side of the C-N bond.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
The primary fragmentation involves two main alpha-cleavage pathways:
-
Formation of the Base Peak (m/z 100) : The most favorable fragmentation is the loss of the larger alkyl group, which in this case is a pentyl radical (•C5H11). This results in the formation of the resonance-stabilized iminium cation [CH3(CH2)4CH=NH2]+ with an m/z of 100.[2] This fragment is the most abundant and is therefore assigned as the base peak.
-
Formation of the m/z 72 Fragment : Alpha-cleavage can also occur on the other side of the nitrogen, leading to the loss of a hexyl radical (•C6H13) and the formation of the iminium cation [CH3(CH2)3CH=NH2]+ at m/z 72.
-
Formation of Other Fragments : The fragment at m/z 43 corresponds to a propyl cation ([C3H7]+), likely arising from further fragmentation of larger ions. The prominent peak at m/z 30 is characteristic of primary amines and corresponds to the [CH2=NH2]+ ion.[2]
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Solvent Selection : Dissolve the this compound sample in a high-purity volatile solvent such as methanol, ethanol, or dichloromethane.
-
Concentration : Prepare a sample solution with a concentration in the range of 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.
-
Derivatization (Optional) : For improved peak shape and thermal stability, derivatization can be performed. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. Gas Chromatography (GC) Conditions
-
Injector :
-
Injection Mode : Splitless or split, depending on the sample concentration.
-
Injector Temperature : 250 °C.
-
Injection Volume : 1 µL.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column : A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program :
-
Initial Temperature : 60 °C, hold for 2 minutes.
-
Ramp : Increase to 280 °C at a rate of 10-15 °C/min.
-
Final Hold : Hold at 280 °C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 25 to 250.
-
Solvent Delay : A solvent delay of 2-3 minutes is recommended to prevent filament damage from the solvent peak.
4. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the characteristic fragment ions as detailed in the data table and fragmentation pathway diagram.
-
Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for confirmation.
Caption: General experimental workflow for the GC-MS analysis of this compound.
References
A Technical Guide to the Computational Modeling of the 6-Aminoundecane Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aminoundecane is an organic molecule with the chemical formula C11H25N.[1][2] It consists of an eleven-carbon undecane chain with an amine group attached to the sixth carbon. As a primary amine with a long alkyl chain, it possesses amphiphilic properties, suggesting potential applications in areas such as drug delivery, materials science, and as a building block in organic synthesis. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this compound is crucial for predicting its behavior in different environments and for designing novel applications.
This technical guide provides a comprehensive overview of the computational methodologies that can be employed to model the structure of this compound. It details hypothetical, yet standard, protocols for quantum chemical calculations and molecular dynamics simulations, presenting the expected quantitative data in a structured format. The guide is intended to serve as a practical resource for researchers interested in applying computational chemistry techniques to the study of aliphatic amines and similar molecules.
Theoretical Framework
The computational modeling of molecular structures relies on two primary theoretical pillars: quantum mechanics (QM) and molecular mechanics (MM).
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule.[3][4] These calculations are used to determine optimized molecular geometries, vibrational frequencies, and a wide range of electronic properties.[3][5] Due to their computational cost, QM methods are typically applied to single molecules or small molecular clusters.
-
Molecular Mechanics (MM): MM methods use classical physics to model the interactions between atoms in a molecule. These methods are computationally less expensive than QM methods, making them suitable for studying the dynamic behavior of large molecular systems over longer timescales.[6] Molecular dynamics (MD) simulations, which are based on MM force fields, are particularly useful for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase.[7][8]
Methodology
Quantum Chemical Calculations
A plausible workflow for the quantum chemical analysis of this compound is outlined below. This protocol is designed to identify the most stable conformers and to characterize their electronic properties.
Experimental Protocol: Conformational Analysis and Property Calculation
-
Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Conformational Search: A systematic or stochastic conformational search is performed to identify a set of low-energy conformers. This can be achieved through methods such as rotating dihedral angles of the carbon backbone.
-
Geometry Optimization and Frequency Calculation: Each identified conformer is then subjected to full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common choice for such calculations is the B3LYP functional with the 6-31G(d,p) basis set. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
-
Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p).
-
Calculation of Molecular Properties: For the lowest energy conformer, a range of molecular properties are calculated. These include the molecular electrostatic potential (MEP), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.
References
- 1. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Undecylamine [webbook.nist.gov]
- 3. rroij.com [rroij.com]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
A Technical Guide to the Theoretical Investigation of Alkylamine Conformations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical methods employed in the study of alkylamine conformations, a critical aspect of their function in chemical and biological systems. Alkylamines are fundamental components of numerous pharmaceuticals and bioactive molecules, where their three-dimensional structure dictates their interaction with biological targets. Understanding the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is paramount for rational drug design and development. This document details the prevalent computational chemistry approaches, summarizes key quantitative data from seminal studies, and outlines the experimental protocols used to validate theoretical predictions.
Introduction
Alkylamines are organic compounds characterized by an amino group (-NH2, -NHR, or -NR2) attached to an alkyl substituent. The rotational freedom around the carbon-carbon and carbon-nitrogen single bonds gives rise to a variety of spatial arrangements known as conformations. These conformations, often separated by small energy barriers, can coexist in equilibrium. The specific conformation adopted by an alkylamine can significantly influence its physical, chemical, and biological properties, including its reactivity, polarity, and ability to bind to receptors.
Theoretical studies, primarily through computational chemistry, have become indispensable tools for elucidating the conformational preferences of alkylamines. These methods provide detailed insights into the potential energy surface (PES) of these molecules, allowing for the identification of stable conformers (local minima on the PES) and the transition states connecting them. This information is crucial for understanding the dynamic behavior of alkylamines and for predicting their properties in various environments.
Theoretical Methodologies
The theoretical investigation of alkylamine conformations relies on a hierarchy of computational methods, each with its own balance of accuracy and computational cost. The primary approaches include molecular mechanics, ab initio calculations, and density functional theory.
Molecular Mechanics (MM)
Molecular mechanics methods are based on a classical description of molecules, where atoms are treated as spheres and bonds as springs.[1][2] The potential energy of a system is calculated using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[1][2][3]
MM methods are computationally inexpensive, making them suitable for exploring the conformational space of large molecules and for performing long molecular dynamics simulations.[1][2] However, their accuracy is entirely dependent on the quality of the force field parameters.[1] Several force fields, such as MMFF94, AMBER, and CHARMM, have been developed and are widely used for biomolecular simulations.[1] For conformational analysis of small organic molecules like alkylamines, MM2, MM3, and MMFF94 have shown strong performance.[4]
Ab Initio Methods
Ab initio methods are based on the principles of quantum mechanics and solve the electronic Schrödinger equation without empirical parameters.[5] These methods provide a more rigorous description of the electronic structure and are generally more accurate than molecular mechanics. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory.[5][6]
Coupled-cluster with single and double excitations and a perturbative treatment of triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.[7][8][9] However, the computational cost of ab initio methods increases rapidly with the size of the molecule and the basis set used.[6]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method that is based on the electron density rather than the wave function.[5] DFT methods offer a good compromise between accuracy and computational cost, making them the most widely used quantum chemical methods for studying molecular systems.
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results for the conformational analysis of organic molecules.[10][11][12]
Quantitative Conformational Data
The following tables summarize key quantitative data from theoretical studies on the conformations of various alkylamines. These include rotational barriers and relative energies of different conformers.
Table 1: Rotational and Inversion Barriers of Simple Alkylamines (kcal/mol)
| Molecule | Motion | Method | Basis Set | Calculated Barrier | Experimental Barrier |
| Methylamine | Internal Rotation | CCSD(T)/CBS+CV | //B3LYP/cc-pVQZ | 3.11 | 3.013 - 3.029[7][13] |
| Inversion | CCSD(T)/cc-pVQZ | - | 5.61 | 4.831 - 5.565[13] | |
| Dimethylamine | Internal Rotation | CCSD(T)/CBS+CV | //B3LYP/cc-pVQZ | 3.11 | 3.013 - 3.029[7][13] |
| Ethylmethylamine | Me-trans vs. LP-trans | - | - | - | 4.01 ± 0.42[11] |
| Me-trans vs. H-trans | - | - | - | 2.12 ± 0.32[11] |
Table 2: Relative Conformational Energies of Propylamine Isomers (kJ/mol)
| Molecule | Conformer | Relative Energy |
| n-Propylamine | Tt | 0.0 (most stable)[14] |
| Tg | 0.2[14] | |
| Gg' | 0.9[14] | |
| Gg | 1.1[14] | |
| Gt | 1.3[14] | |
| Isopropylamine | trans (T) | 0.0 (most stable)[14][15] |
| gauche (G) | - |
Note: T and G refer to the conformation around the NC-CC dihedral angle, while t, g, and g' refer to the conformation around the :N-CC dihedral angle.[14]
Experimental Protocols for Validation
Theoretical predictions of alkylamine conformations are validated through comparison with experimental data. The primary experimental techniques used for this purpose are microwave spectroscopy and gas-phase electron diffraction.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[8][13][16] The precise transition frequencies are determined by the molecule's moments of inertia, which in turn depend on its geometry.[16]
Experimental Workflow:
-
Sample Introduction: The alkylamine sample is introduced into a high-vacuum chamber, often through a supersonic expansion, which cools the molecules to very low rotational temperatures (~5 K).[16] This cooling simplifies the spectrum by populating only the lowest energy rotational levels.
-
Microwave Irradiation: The cooled molecules are irradiated with microwave radiation of a known frequency.
-
Detection: If the microwave frequency matches a rotational transition, the molecule absorbs the radiation. This absorption is detected, often using a Fourier-transform microwave (FTMW) spectrometer.[16]
-
Data Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, provides the rotational constants of the molecule. By analyzing the rotational constants of different isotopologues, a precise molecular structure can be determined.[16]
Gas-Phase Electron Diffraction (ED)
Gas-phase electron diffraction is a technique that provides information about the internuclear distances in a molecule.[8][13][17][18]
Experimental Workflow:
-
Sample Introduction: A beam of high-energy electrons is passed through a gaseous sample of the alkylamine.
-
Scattering: The electrons are scattered by the electric field of the molecule's atoms.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of internuclear distances in the molecule. By fitting this distribution to a molecular model, bond lengths, bond angles, and torsional angles can be determined.[17][18][19]
Visualizations
The following diagrams illustrate key concepts and workflows in the theoretical study of alkylamine conformations.
Caption: Workflow for computational conformational analysis of alkylamines.
Caption: Potential energy surface of ethylamine showing stable conformers.
Caption: Hierarchy of computational methods for conformational analysis.
Conclusion
The theoretical study of alkylamine conformations is a vibrant and essential field of research with direct implications for drug discovery and materials science. The synergy between high-level computational methods and precise experimental techniques provides a powerful framework for understanding the structure-property relationships of these fundamental molecules. As computational resources continue to grow and theoretical methods become more sophisticated, our ability to accurately predict and control the conformational behavior of alkylamines will undoubtedly lead to the design of more effective and specific molecular agents.
References
- 1. biochem218.stanford.edu [biochem218.stanford.edu]
- 2. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformations of allyl amine: theory vs experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dr. Michael Tubergen: "High Resolution Microwave Spectroscopy" | Chemistry & Biochemistry [kent.edu]
- 17. api.pageplace.de [api.pageplace.de]
- 18. delongamerica.com [delongamerica.com]
- 19. researchgate.net [researchgate.net]
Solubility of 6-Aminoundecane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 6-aminoundecane in organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the physicochemical properties of aliphatic amines and outlines detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding and practical methodologies for working with this compound.
Introduction to this compound
This compound (CAS No: 33788-00-0), also known as 1-pentylhexylamine, is an aliphatic primary amine with the molecular formula C11H25N.[1][2][3] Its structure, featuring a long alkyl chain, significantly influences its physical and chemical properties, including its solubility. As with other primary amines, the presence of the -NH2 group allows for hydrogen bonding, while the undecane backbone imparts a significant nonpolar character. Understanding its solubility is crucial for applications in chemical synthesis, formulation, and as a potential intermediate in drug development.
Predicted Solubility Profile
-
Nonpolar Solvents (e.g., Hexane, Toluene): Given its long aliphatic chain, this compound is expected to exhibit good solubility in nonpolar solvents. The van der Waals forces between the undecane chain and the nonpolar solvent molecules are likely to be the primary driving force for dissolution.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): Good solubility is also anticipated in polar aprotic solvents. The polarity of the amine group will contribute to favorable dipole-dipole interactions with the solvent molecules.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be soluble in polar protic solvents. The primary amine group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with solvents like alcohols.
-
Water: The solubility of aliphatic amines in water decreases as the number of carbon atoms increases.[5] With eleven carbon atoms, this compound is expected to have very low solubility in water.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar | Hexane, Toluene | High | Van der Waals forces |
| Polar Aprotic | THF, DCM, Acetone | High | Dipole-dipole interactions, Van der Waals forces |
| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding, Dipole-dipole interactions, Van der Waals |
| Aqueous | Water | Low | Unfavorable hydrophobic interactions due to long alkyl chain |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe the isothermal equilibrium method, a common technique for determining the solubility of a solid or liquid in a solvent.
3.1. Materials and Equipment
-
This compound (purity > 97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath with temperature control (± 0.1 °C)
-
Centrifuge
-
Vials with airtight caps
-
Calibrated pipettes and syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)
-
Volumetric flasks
3.2. Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For fine suspensions, centrifugation at the same temperature can be used to facilitate separation.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and record the exact mass of the solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the evaporation of this compound.
-
Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the residual this compound.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 g solvent, g/L solution, mol/L).
3.3. Chromatographic Method for Solubility Determination
This method is an alternative to the gravimetric method and is particularly useful for volatile solutes or when small sample volumes are required.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable chromatographic method (GC-FID or HPLC) to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare saturated solutions of this compound in the various organic solvents as described in steps 1 and 2 of the gravimetric method.
-
Sample Preparation for Analysis: After phase separation (step 3 of the gravimetric method), carefully withdraw a small aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Chromatographic Analysis: Inject the diluted sample into the chromatograph and record the peak area corresponding to this compound.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is sparse in the public domain, its chemical structure suggests high solubility in a wide range of nonpolar and polar organic solvents, and low solubility in water. For researchers and drug development professionals requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The provided methodologies, coupled with an understanding of the underlying physicochemical principles, will enable the effective use of this compound in various scientific applications.
References
6-Aminoundecane: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide on the Potential Applications of 6-Aminoundecane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
While specific, in-depth research on the applications of this compound in materials science is not extensively documented in publicly available literature, its chemical structure—a primary amine attached to a long aliphatic chain—suggests a range of potential uses in the development of advanced materials. This technical guide will explore these potential applications by drawing parallels with chemically similar long-chain alkyl amines and outlining hypothetical experimental protocols and characterization methods.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for its application in materials science.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₅N | [1] |
| Molecular Weight | 171.32 g/mol | [1] |
| Boiling Point | 158 °C at 28 mmHg | [1] |
| Synonyms | 6-Undecylamine, 1-Pentylhexylamine |
Potential Applications in Polymer Science
The primary amine group of this compound serves as a reactive site for polymerization reactions, enabling its incorporation into various polymer backbones.
Polyamide Synthesis
This compound can theoretically be used as a monomer in the synthesis of polyamides. The reaction of the amine group with a dicarboxylic acid or its derivative would lead to the formation of an amide linkage, the repeating unit of polyamides.
Hypothetical Experimental Protocol: Interfacial Polymerization of a Polyamide
-
Aqueous Phase Preparation: Dissolve a stoichiometric amount of this compound in an aqueous alkaline solution (e.g., sodium hydroxide solution).
-
Organic Phase Preparation: Dissolve an equimolar amount of a diacyl chloride (e.g., sebacoyl chloride) in an organic solvent immiscible with water (e.g., hexane).
-
Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. The polyamide film will form at the interface of the two layers.
-
Purification: The formed polyamide can be drawn out from the interface, washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and byproducts, and then dried under vacuum.
Logical Workflow for Polyamide Synthesis
Caption: Workflow for Polyamide Synthesis
Epoxy Resin Curing Agent
The primary amine of this compound contains two active hydrogen atoms that can react with the epoxide rings of epoxy resins, leading to cross-linking and the formation of a rigid thermoset material. The long undecane chain would likely impart increased flexibility and hydrophobicity to the cured epoxy.
Hypothetical Experimental Protocol: Curing of an Epoxy Resin
-
Mixing: Mix a liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A) with a stoichiometric amount of this compound. The stoichiometry is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight.
-
Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure at a specified temperature for a designated period. A post-curing step at a higher temperature may be employed to ensure complete reaction and enhance the material's properties.
-
Characterization: The cured epoxy can be characterized for its mechanical properties (tensile strength, modulus), thermal properties (glass transition temperature via DSC), and chemical resistance.
Workflow for Epoxy Curing and Characterization
Caption: Epoxy Curing and Characterization Workflow
Surface Modification and Self-Assembly
The amphiphilic nature of this compound, with its polar amine head and nonpolar alkyl tail, makes it a candidate for surface modification and the formation of self-assembled monolayers (SAMs).
Corrosion Inhibition
Long-chain alkyl amines are known to act as corrosion inhibitors for metals. They can adsorb onto the metal surface, forming a protective hydrophobic layer that prevents contact with corrosive agents.
Hypothetical Experimental Protocol: Evaluation of Corrosion Inhibition
-
Coupon Preparation: Prepare metal coupons (e.g., mild steel) by polishing and cleaning.
-
Inhibitor Solution: Prepare solutions of a corrosive medium (e.g., 1 M HCl) containing various concentrations of this compound.
-
Immersion Test: Immerse the prepared coupons in the inhibitor solutions for a set period. A control coupon is immersed in the corrosive medium without the inhibitor.
-
Evaluation: Determine the corrosion rate by measuring the weight loss of the coupons. The inhibition efficiency can be calculated from the difference in corrosion rates between the inhibited and uninhibited solutions. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy can also be used for more detailed analysis.
Logical Flow for Corrosion Inhibition Study
Caption: Corrosion Inhibition Study Workflow
Nanoparticle Functionalization
The amine group of this compound can be used to functionalize the surface of nanoparticles, modifying their surface properties. For example, it can be used to impart hydrophobicity to metallic or oxide nanoparticles, allowing for their dispersion in nonpolar solvents or polymer matrices.
Hypothetical Experimental Protocol: Surface Functionalization of Nanoparticles
-
Nanoparticle Synthesis: Synthesize nanoparticles (e.g., gold nanoparticles) in an aqueous solution.
-
Ligand Exchange: Add a solution of this compound in a suitable solvent to the nanoparticle suspension. The this compound will displace the original capping agents on the nanoparticle surface.
-
Purification: Separate the functionalized nanoparticles from the reaction mixture by centrifugation and washing.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) to observe their morphology and dispersion, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the alkyl amine on the surface.
Conclusion
While direct experimental data for this compound in many materials science applications is scarce, its chemical structure strongly suggests its potential as a versatile building block. Its primary amine functionality allows for its use in the synthesis of polymers like polyamides and as a curing agent for epoxy resins. Its amphiphilic nature makes it a promising candidate for surface modification applications, including corrosion inhibition and nanoparticle functionalization. Further research is needed to explore and quantify the performance of this compound in these areas, which could lead to the development of new materials with tailored properties. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
An In-depth Technical Guide to the Exploratory Synthesis of 6-Aminoundecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 6-aminoundecane. Given the limited specific literature on the derivatization of this compound, this document focuses on established and versatile reactions for primary amines, offering detailed experimental protocols adapted for this compound based on analogous long-chain primary amines. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel this compound derivatives for potential applications in drug discovery and materials science.
Introduction to this compound
This compound is a primary aliphatic amine with an eleven-carbon chain. Its chemical structure, characterized by a centrally located amino group, provides a unique scaffold for the synthesis of diverse derivatives. The long alkyl chain imparts significant lipophilicity, a property that can be strategically modulated in drug design to influence pharmacokinetic and pharmacodynamic properties. The primary amine functionality serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the introduction of various functional groups and molecular scaffolds.
Synthetic Strategies for Derivatization
The primary amine of this compound is a nucleophilic center that can readily participate in several fundamental organic reactions. This section outlines key synthetic pathways for the exploratory synthesis of this compound derivatives, including amide bond formation, sulfonamide synthesis, and N-alkylation via reductive amination.
Amide Bond Formation
The formation of an amide bond is one of the most robust and widely utilized reactions in medicinal chemistry. The reaction of this compound with a carboxylic acid or its activated derivative yields an N-(undecan-6-yl) amide. A variety of coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of reaction conditions and substrate scope.
A general workflow for amide bond formation is depicted below:
Caption: General workflow for amide bond formation with this compound.
Sulfonamide Synthesis
Sulfonamides are a key functional group in a multitude of clinically approved drugs. The synthesis of N-(undecan-6-yl) sulfonamides can be achieved by reacting this compound with a sulfonyl chloride in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.
The synthetic pathway for sulfonamide formation is illustrated in the following diagram:
Caption: Synthetic pathway for the formation of sulfonamide derivatives.
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and allows for the synthesis of secondary and tertiary amines. In the context of this compound, this reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.
A logical diagram of the reductive amination process is shown below:
Caption: Logical flow of the reductive amination process for N-alkylation.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound derivatives, adapted from established methods for analogous long-chain primary amines. Researchers should optimize these conditions for their specific substrates.
General Protocol for Amide Coupling using EDC
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-hydroxysuccinimide (HOBt) (1.2 eq.) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add this compound (1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sulfonamide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Base Addition: Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by recrystallization or flash column chromatography.
General Protocol for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in methanol or another suitable solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize expected outcomes for the derivatization of long-chain primary amines based on literature precedents. These data can serve as a benchmark for the exploratory synthesis of this compound derivatives.
Table 1: Representative Amide Coupling Reactions with Long-Chain Primary Amines
| Amine | Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) |
| Octylamine | Benzoic Acid | EDC/HOBt | DMF | 85-95 |
| Decylamine | Acetic Acid | HATU | DCM | >90 |
| Dodecylamine | 4-Nitrobenzoic Acid | DCC/DMAP | DCM | 80-90 |
Table 2: Representative Sulfonamide Synthesis with Long-Chain Primary Amines
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Octylamine | p-Toluenesulfonyl chloride | Pyridine | DCM | >90 |
| Decylamine | Benzenesulfonyl chloride | Et3N | THF | 85-95 |
| Dodecylamine | Methanesulfonyl chloride | Pyridine | DCM | >90 |
Table 3: Representative Reductive Amination Reactions with Long-Chain Primary Amines
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
| Octylamine | Benzaldehyde | NaBH4 | Methanol | 80-90 |
| Decylamine | Cyclohexanone | NaBH3CN | Methanol | 75-85 |
| Dodecylamine | Acetone | NaBH4 | Ethanol | >90 |
Conclusion
This technical guide provides a foundational framework for the exploratory synthesis of this compound derivatives. By leveraging well-established synthetic methodologies for primary amines, researchers can access a wide range of novel molecules with tunable physicochemical properties. The detailed protocols and representative data presented herein are intended to facilitate the initiation of synthetic campaigns targeting new chemical entities for applications in drug discovery and beyond. As with any exploratory synthesis, careful optimization of reaction conditions and thorough characterization of the resulting products are paramount to success.
Methodological & Application
Synthesis of 6-Aminoundecane from 6-Undecanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-aminoundecane from 6-undecanone. Three distinct and effective methods are presented: catalytic reductive amination, the Leuckart reaction, and reductive amination using sodium borohydride. Each method is accompanied by a comprehensive protocol, a summary of reaction parameters, and expected outcomes. Purification and characterization techniques for the final product are also detailed, including vacuum distillation and spectroscopic analysis. This guide is intended to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs, offering a comparative overview of yield, reaction conditions, and safety considerations.
Introduction
This compound is a primary aliphatic amine with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its production from the readily available 6-undecanone via reductive amination is a common and efficient transformation. Reductive amination involves the conversion of a carbonyl group to an amine through an intermediate imine.[1] This process can be achieved through various synthetic strategies, each with its own advantages and disadvantages.
This document outlines three robust methods for the synthesis of this compound:
-
Catalytic Reductive Amination: A green and efficient method utilizing a heterogeneous catalyst with hydrogen gas as the reductant.[2][3]
-
Leuckart Reaction: A classic method for amine synthesis using ammonium formate as both the nitrogen source and the reducing agent.[4][5]
-
Reductive Amination with Sodium Borohydride: A widely used laboratory-scale method employing a mild and selective reducing agent.[6][7]
The selection of a particular method will depend on factors such as available equipment, desired scale, and sensitivity of the starting material to reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Reductive Amination
This protocol describes the synthesis of this compound using a heterogeneous iron catalyst and hydrogen gas. This method is notable for its high atom economy and the use of an inexpensive and earth-abundant metal catalyst.[2][3]
Materials:
-
6-Undecanone
-
Aqueous ammonia (25%)
-
Iron-on-nitrogen-doped silicon carbide catalyst (Fe/(N)SiC)
-
Hydrogen gas (H₂)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet
-
Schlenk line
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a glass liner of a high-pressure autoclave, add 6-undecanone (0.5 mmol), the Fe/(N)SiC catalyst (10 mol % Fe), and aqueous ammonia (3.5 mL, 25%).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 6.5 MPa.
-
Heat the reaction mixture to 140 °C with vigorous stirring for 20 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Transfer the reaction mixture to a round-bottom flask and remove the aqueous ammonia under reduced pressure.
-
Dissolve the residue in dichloromethane and filter to remove the catalyst.
-
Wash the catalyst with dichloromethane and combine the organic filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude amine in ethanol and add a solution of HCl in ethanol to precipitate the hydrochloride salt.
-
Filter the salt, wash with cold ethanol, and dry under vacuum.
-
To obtain the free amine, dissolve the hydrochloride salt in water, basify with NaOH solution, and extract with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Leuckart Reaction
The Leuckart reaction provides a classical approach to reductive amination, utilizing ammonium formate at elevated temperatures.[4][5][8]
Materials:
-
6-Undecanone
-
Ammonium formate
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 6-undecanone (1 mole) and ammonium formate (2 moles).
-
Heat the mixture to 160-170 °C. Water will begin to collect in the Dean-Stark trap.
-
Continue heating for 6-8 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid (2 moles) and reflux the mixture for 8-10 hours to hydrolyze the intermediate formamide.
-
Cool the mixture and make it strongly alkaline by the slow addition of a concentrated NaOH solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Protocol 3: Reductive Amination with Sodium Borohydride
This method is a convenient and widely used laboratory procedure for reductive amination using a chemical hydride reducing agent.[6][7]
Materials:
-
6-Undecanone
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-undecanone (10 mmol) and ammonium acetate (50 mmol) in methanol (50 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium borohydride (15 mmol) in small portions over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the careful addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify to pH > 12 with a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
-
Filter the solution and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the three presented synthesis methods.
| Parameter | Catalytic Reductive Amination | Leuckart Reaction | Reductive Amination with NaBH₄ |
| Reagents | 6-Undecanone, aq. NH₃, H₂, Fe/(N)SiC | 6-Undecanone, Ammonium formate, HCl | 6-Undecanone, Ammonium acetate, NaBH₄ |
| Temperature | 140 °C[2] | 160-170 °C[5] | 0 °C to Room Temperature[9] |
| Pressure | 6.5 MPa H₂[2] | Atmospheric | Atmospheric |
| Reaction Time | 20 hours[2] | 14-18 hours | 5-7 hours |
| Typical Yield | Up to 89% for aliphatic ketones[2] | 40-65% for aliphatic ketones[10] | Generally good, but can be lower (~20%)[9] |
| Key Advantages | High atom economy, "green" process | Inexpensive reagents, simple setup | Mild conditions, high selectivity |
| Key Disadvantages | Requires high-pressure equipment | High temperatures, long reaction times | Potential for side reactions if not controlled |
Mandatory Visualization
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Purification and Characterization
Purification
The primary method for purifying this compound is vacuum distillation .[11][12] Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is essential to obtain a pure product.
General Protocol for Vacuum Distillation:
-
Assemble a vacuum distillation apparatus with a short path distillation head.
-
Ensure all glassware is dry and the vacuum pump is protected with a cold trap.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the achieved vacuum.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a primary aliphatic amine will show a characteristic broad singlet for the -NH₂ protons, which is exchangeable with D₂O. The proton on the carbon bearing the amino group (-CH(NH₂)-) will appear as a multiplet. The signals for the alkyl chain protons will be observed in the upfield region.
-
¹³C NMR: The carbon atom attached to the nitrogen (-CH(NH₂)-) will be deshielded and appear in the range of 40-60 ppm. The other aliphatic carbons will appear at higher field.[14]
Infrared (IR) Spectroscopy:
Primary aliphatic amines exhibit characteristic N-H stretching vibrations in their IR spectra.[15][16][17]
-
N-H Stretch: Two distinct bands are typically observed in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[16][17]
-
N-H Bend (Scissoring): A medium to strong absorption is expected in the range of 1590-1650 cm⁻¹.[17]
-
C-N Stretch: A weak to medium absorption for the C-N bond is typically found in the 1000-1250 cm⁻¹ region for aliphatic amines.[16]
Mass Spectrometry (MS):
The molecular ion peak (M⁺) in the mass spectrum should correspond to the molecular weight of this compound (171.33 g/mol ). A prominent fragmentation pattern for aliphatic amines is the alpha-cleavage, which would result in characteristic fragment ions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. organicreactions.org [organicreactions.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 11. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. wikieducator.org [wikieducator.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Reductive Amination of Long-Chain Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly crucial in medicinal chemistry and drug development for the synthesis of a wide array of amine-containing compounds.[1][2][3] For long-chain ketones, which are common intermediates in the synthesis of lipids, surfactants, and various pharmaceutical agents, specific and optimized reductive amination protocols are essential to ensure high yields and purity. These application notes provide a comprehensive overview of the prevailing conditions and detailed experimental protocols for the successful reductive amination of long-chain ketones.
The reaction typically proceeds in a one-pot fashion where a ketone reacts with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[3] The choice of reducing agent, solvent, and catalyst is critical and is often dictated by the substrate's reactivity and the presence of other functional groups.
Core Concepts and Reaction Pathway
The reductive amination of a ketone with a primary or secondary amine involves two key steps:
-
Imine/Iminium Ion Formation: The ketone and amine undergo a condensation reaction to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically favored under mildly acidic conditions which facilitate the dehydration of the hemiaminal.[4]
-
Reduction: The C=N double bond of the imine or iminium ion is subsequently reduced to a C-N single bond by a reducing agent. The selectivity of the reducing agent is crucial to ensure it preferentially reduces the imine/iminium ion over the starting ketone.
Caption: General workflow of reductive amination.
Key Reaction Parameters and Reagents
The success of a reductive amination reaction hinges on the careful selection of several key parameters:
Reducing Agents
A variety of reducing agents can be employed, with the choice depending on the specific ketone, amine, and desired selectivity.
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Borohydride | NaBH₄ | A common and cost-effective reducing agent. Can also reduce the starting ketone, so a two-step procedure (imine formation followed by reduction) is sometimes preferred.[5][6] |
| Sodium Cyanoborohydride | NaBH₃CN | A milder reducing agent than NaBH₄, it is selective for the reduction of imines and iminium ions in the presence of ketones, making it ideal for one-pot reactions. It is stable under mildly acidic conditions. |
| Sodium Triacetoxyborohydride | STAB or NaBH(OAc)₃ | A mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[5][7][8][9] It is less toxic than NaBH₃CN and can be used with a wide range of substrates.[5][7] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | An environmentally friendly method that uses molecular hydrogen. The catalyst choice is crucial for selectivity. Nickel-based catalysts are often used due to their good activity and abundance.[3] |
Solvents
The choice of solvent is critical, especially for long-chain ketones which may have limited solubility in highly polar solvents.
| Solvent | Key Considerations |
| 1,2-Dichloroethane (DCE) | A preferred solvent for reactions with sodium triacetoxyborohydride, often leading to faster reaction times.[5][7] |
| Tetrahydrofuran (THF) | A versatile solvent suitable for many reductive amination reactions.[5][7] |
| Methanol (MeOH) | Often used for the initial imine formation, especially in two-step procedures with NaBH₄.[5][6] |
| Dichloromethane (DCM) | A common solvent for reductive aminations. |
| Solvent-Free | In some cases, reactions can be carried out without a solvent, which is a greener approach.[10] |
Catalysts and Additives
| Catalyst/Additive | Role |
| Acetic Acid (AcOH) | Often used as a catalyst to facilitate imine formation, particularly with ketones.[5][7] |
| Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄) | Can be used as a Lewis acid to activate the ketone towards amine addition. |
| Silica Chloride | Can be used as a recyclable catalyst in conjunction with sodium borohydride.[11] |
| Copper(II) Acetate (Cu(OAc)₂) | An inexpensive catalyst for reductive amination using molecular hydrogen.[12] |
Experimental Protocols
The following are detailed protocols for the reductive amination of a generic long-chain ketone. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
This is a widely applicable and reliable method for a variety of long-chain ketones.[5][7][9]
Caption: Workflow for reductive amination using NaBH(OAc)₃.
Materials:
-
Long-chain ketone (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, 0.1 - 1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the long-chain ketone and the amine.
-
Dissolve the reactants in an appropriate volume of DCE.
-
If the ketone is sterically hindered or the amine is weakly nucleophilic, add acetic acid to the mixture.
-
Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride portion-wise to the stirring solution. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step)
This protocol is useful when using the more economical sodium borohydride and can help to minimize the reduction of the starting ketone.[5][6]
Materials:
-
Long-chain ketone (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Sodium borohydride (NaBH₄, 1.5 - 2.0 eq)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the long-chain ketone and the amine in methanol.
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation. The formation of the imine can be monitored by TLC or ¹H NMR.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirring solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the reductive amination of various ketones. While specific examples for very long-chain ketones are less common in general literature, the conditions for aliphatic ketones are highly relevant.
| Ketone | Amine | Reducing Agent | Solvent | Catalyst/Additive | Time (h) | Yield (%) | Reference |
| Cycloheptanone | Cyclohexylamine | NaBH(OAc)₃ | DCE | - | 2 | 95 | [7] |
| 2-Octanone | Benzylamine | NaBH(OAc)₃ | DCE | AcOH | 2 | 88 | [7] |
| Acetophenone | Aniline | NaBH(OAc)₃ | DCE | - | 2 | 94 | [7] |
| Cyclohexanone | Isopropylamine | NaBH₃CN | - | - | - | - | [4] |
| Various Aldehydes/Ketones | Various Amines | NaBH₄ | THF | Silica Chloride | - | High | [11] |
| Various Ketones | Anilines | H₂ | - | Cu(OAc)₂ | - | High | [12] |
Troubleshooting and Considerations for Long-Chain Ketones
-
Solubility: Long-chain ketones can be poorly soluble in polar solvents like methanol. A less polar solvent such as THF or DCE may be more appropriate, or a co-solvent system might be necessary.
-
Steric Hindrance: Long alkyl chains can introduce steric hindrance, potentially slowing down the rate of imine formation. In such cases, the addition of a Lewis acid catalyst like Ti(Oi-Pr)₄ or increasing the reaction temperature may be beneficial.
-
Reaction Time: Due to potential steric hindrance and lower reactivity, reactions with long-chain ketones may require longer reaction times. Careful monitoring of the reaction progress is essential.
-
Purification: The resulting long-chain amines can be greasy or waxy, which may complicate purification by column chromatography. Careful selection of the eluent system is important.
Applications in Drug Development
The synthesis of long-chain amines via reductive amination is a key step in the preparation of numerous pharmaceutically active compounds. These include:
-
Lipid-based drug delivery systems: Long-chain amines are used to synthesize cationic lipids for the formulation of lipid nanoparticles for nucleic acid delivery.
-
Antimicrobial agents: Many antimicrobial compounds possess long alkyl chains and an amine functionality, which are crucial for their membrane-disrupting activity.
-
Enzyme inhibitors: The long alkyl chains can provide hydrophobic interactions within the active site of target enzymes.
Conclusion
The reductive amination of long-chain ketones is a highly effective and adaptable method for the synthesis of long-chain amines. The choice of reducing agent, solvent, and catalyst can be tailored to the specific substrate to achieve high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
- 11. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 12. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols for Polyamide 11 Synthesis
Topic: Polyamide 11 (PA11) Synthesis from 11-Aminoundecanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
Polyamide 11 (PA11), commonly known as Nylon 11, is a high-performance bioplastic derived from renewable resources, specifically castor oil.[1][2] The monomer used in its synthesis is 11-aminoundecanoic acid, which is produced from castor oil.[1][2][3] PA11 is a versatile thermoplastic with a unique combination of properties including excellent thermal stability, high mechanical strength, chemical resistance, and low moisture absorption.[1][4] These characteristics make it a suitable material for a wide range of applications in industries such as automotive, aerospace, medical, and electronics.[1][2][5] This document provides detailed application notes and experimental protocols for the synthesis of Polyamide 11.
Properties of Polyamide 11
PA11 exhibits a balanced profile of mechanical, thermal, and chemical properties, making it a high-performance engineering thermoplastic.[6]
Key Properties:
-
High Thermal Stability: PA11 can withstand continuous use at elevated temperatures.[1]
-
Excellent Mechanical Strength: It possesses high tensile strength and impact resistance, making it suitable for durable components.[1][6]
-
Chemical Resistance: It shows good resistance to a variety of chemicals, including oils, fuels, and solvents.[1][5][6]
-
Low Moisture Absorption: Compared to other polyamides like PA6 and PA66, PA11 absorbs significantly less moisture, leading to better dimensional stability.[1][2][7]
-
Bio-based and Sustainable: Derived from castor oil, PA11 offers a more sustainable alternative to petroleum-based polyamides.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Polyamide 11.
| Property | Value |
| Density | 1.04 g/cm³ |
| Melting Temperature (Tm) | 188–191 °C |
| Glass Transition Temp (Tg) | ~45 °C |
| Water Absorption (at sat.) | ~2.5% |
| Tensile Strength | High |
| Heat Deflection Temperature | ~149 °C (300 °F) |
Note: The properties can vary depending on the specific grade and processing conditions.
Experimental Protocols
The synthesis of Polyamide 11 from 11-aminoundecanoic acid is typically carried out via melt polycondensation.
Melt Polycondensation of 11-Aminoundecanoic Acid
This method involves heating the monomer above its melting point in an inert atmosphere to initiate polymerization.
Materials:
-
11-Aminoundecanoic acid
-
Nitrogen gas (high purity)
-
Phosphoric acid or hypophosphoric acid (catalyst, optional)[8]
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Collection flask for byproducts
Procedure:
-
Reactor Setup: Charge the reactor with 11-aminoundecanoic acid. If a catalyst is used, it should be added at this stage.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
Heating and Polymerization:
-
Begin heating the reactor to the melting point of 11-aminoundecanoic acid (around 190 °C) while maintaining a slow nitrogen flow.
-
Once the monomer is molten, increase the temperature to the polymerization temperature, typically in the range of 220-240 °C.
-
Continue the reaction under nitrogen for a predetermined period (e.g., 2-4 hours). Water, the byproduct of the condensation reaction, will be removed through the distillation outlet.
-
-
Vacuum Stage:
-
Gradually apply a vacuum to the reactor to remove the remaining water and drive the polymerization to completion, achieving a higher molecular weight.
-
Maintain the reaction under vacuum for another 1-2 hours.
-
-
Polymer Extrusion and Cooling:
-
Once the desired viscosity is reached, extrude the molten polymer from the reactor into a water bath to cool and solidify.
-
-
Pelletization: The solidified polymer strand is then fed into a pelletizer to produce PA11 pellets.
Diagram of the Experimental Workflow:
Caption: Workflow for Melt Polycondensation of 11-Aminoundecanoic Acid.
Signaling Pathway and Logical Relationships
The polymerization of 11-aminoundecanoic acid is a step-growth polymerization, specifically a polycondensation reaction. The amine group of one monomer reacts with the carboxylic acid group of another monomer to form an amide linkage, with the elimination of a water molecule. This process repeats to form a long polymer chain.
Diagram of the Polymerization Reaction:
Caption: Polycondensation of 11-aminoundecanoic acid to form Polyamide 11.
Applications
The unique properties of Polyamide 11 make it suitable for a variety of demanding applications.[1][2]
Key Application Areas:
-
Automotive: Fuel lines, airbrake hoses, and connectors due to its chemical and heat resistance.[1][2]
-
Aerospace: Tubing, electrical wire insulation, and powder coatings for metal parts.[2][5]
-
Medical: Catheters, surgical tools, and flexible tubing due to its biocompatibility and flexibility.[1]
-
Industrial: High-pressure hoses, pneumatic tubing, and protective coatings.[5]
-
Consumer Goods: Sports equipment, flexible watchbands, and eyeglass frames.[2]
Conclusion
Polyamide 11, synthesized from the renewable monomer 11-aminoundecanoic acid, is a high-performance bioplastic with a favorable combination of properties. Its synthesis via melt polycondensation is a well-established industrial process. The versatility of PA11 makes it a valuable material for a wide array of applications, particularly in sectors requiring high performance and durability. As the demand for sustainable and high-performance materials grows, the importance of bio-based polyamides like PA11 is expected to increase.
References
- 1. nylon-granules.com [nylon-granules.com]
- 2. Nylon 11 - Wikipedia [en.wikipedia.org]
- 3. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. latem.com [latem.com]
- 6. store.sinterit.com [store.sinterit.com]
- 7. Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12 — NYCOA [nycoa.com]
- 8. JP2004143460A - Method for increasing melting point and enthalpy of fusion of polyamide by aqueous treatment - Google Patents [patents.google.com]
Application Notes and Protocols: Surface Modification of Nanoparticles with 6-Aminoundecane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a pivotal step in tailoring their properties for advanced biomedical applications. Functionalization with specific molecules can enhance stability, biocompatibility, and cellular uptake, and provide anchor points for conjugating therapeutic agents or targeting ligands.[1] 6-Aminoundecane is a primary amine with an 11-carbon alkyl chain (C11H25N).[2][3] Its structure, featuring a terminal amine group and a hydrophobic alkyl chain, makes it a candidate for modifying nanoparticle surfaces to alter their physicochemical characteristics, such as hydrophobicity and surface charge. This modification can be particularly useful in drug delivery systems, where the amine group can serve as a reactive handle for further conjugation, and the alkyl chain can influence interactions with cell membranes or encapsulate hydrophobic drugs.[4]
These application notes provide detailed, adaptable protocols for the surface functionalization of various nanoparticle types with this compound, methods for their characterization, and an overview of their potential applications, particularly in drug delivery.
Core Applications
The unique properties of this compound-modified nanoparticles open possibilities for several applications:
-
Drug Delivery Systems: The hydrophobic undecane chain can form a microenvironment suitable for loading poorly water-soluble drugs. The terminal amine group can be used to covalently attach drugs or targeting moieties to direct the nanoparticles to specific tissues or cells, potentially increasing therapeutic efficacy and reducing side effects.[4][5]
-
Enhanced Cellular Uptake: The introduction of amine groups generally imparts a positive zeta potential to nanoparticles.[6] This positive charge can promote electrostatic interaction with the negatively charged cell membrane, potentially leading to enhanced cellular internalization through mechanisms like clathrin-mediated endocytosis.[6][7]
-
Antimicrobial Surfaces: Long-chain alkyl amines have been investigated for their antimicrobial properties. Nanoparticles functionalized with this compound could be developed as antimicrobial coatings for medical devices or as therapeutic agents themselves.
-
Biosensor Development: The amine-functionalized surface can be used as a platform for the covalent immobilization of biomolecules like antibodies or enzymes, enabling the development of targeted biosensors.[8]
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for its effective application in nanoparticle surface modification.
| Property | Value | Unit |
| CAS Number | 33788-00-0 | - |
| Molecular Formula | C₁₁H₂₅N | - |
| Molecular Weight | 171.32 | g/mol |
| Boiling Point | 158°C / 28mmHg | °C |
| Physical State | Liquid | at 25°C |
| Octanol/Water Partition Coefficient (logP) | 3.474 | - |
(Data sourced from PubChem CID 141845 and Cheméo).[2][9]
Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for similar alkylamines due to a lack of specific published protocols for this compound. Optimization may be required depending on the specific nanoparticle system.
Protocol 1: Modification of Carboxylated Nanoparticles (e.g., Citrate-Capped Gold or Iron Oxide NPs)
This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of this compound.[10]
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., AuNPs, Fe₃O₄ NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse 1 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.
-
Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in DI water or Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension to a final concentration of 10 mM and 25 mM, respectively. A 10-50 fold molar excess of EDC/NHS to the estimated surface carboxyl groups is a common starting point.[11]
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups, forming NHS esters.
-
-
Conjugation with this compound:
-
Immediately after activation, centrifuge the nanoparticles (e.g., 14,000 rpm for 20 min for ~20 nm AuNPs) and resuspend the pellet in 1 mL of Coupling Buffer.
-
Prepare a 10 mM solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 50-100 fold molar excess relative to the nanoparticles is recommended.
-
Adjust the pH to 7.2-8.0 if necessary and incubate for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to a final concentration of 50 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes.
-
Pellet the functionalized nanoparticles by centrifugation.
-
Discard the supernatant and resuspend the pellet in Coupling Buffer. Repeat this washing step three times to remove unbound this compound and byproducts.
-
-
Final Product:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for characterization and storage at 4°C.
-
Protocol 2: Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm successful surface modification.
1. Size and Zeta Potential Measurement:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse a small aliquot of the unmodified and modified nanoparticle suspensions in DI water or 10 mM NaCl solution.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using DLS to assess changes in size and aggregation state.
-
Measure the zeta potential using ELS to determine the surface charge. A shift from a negative to a positive potential is expected.[6]
-
2. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid or SEM stub and allow it to dry.
-
Image the nanoparticles to observe their core size, shape, and dispersion.
-
3. Confirmation of Functionalization:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
Lyophilize the unmodified and modified nanoparticle samples to obtain dry powders.
-
Acquire spectra using a KBr pellet or an ATR-FTIR spectrometer.
-
Look for the appearance of characteristic peaks for the undecyl group (C-H stretching around 2850-2960 cm⁻¹) and N-H bending (~1500-1650 cm⁻¹) in the modified sample, and the reduction of C=O peaks from the initial carboxyl groups.
-
Protocol 3: Model Hydrophobic Drug Loading
This protocol describes a simple incubation method for loading a hydrophobic drug onto the modified nanoparticles.
Materials:
-
This compound functionalized nanoparticles.
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin).
-
Solvent for the drug (e.g., DMSO, Ethanol).
-
PBS, pH 7.4.
-
Dialysis membrane (appropriate MWCO).
Procedure:
-
Drug Solution Preparation: Prepare a stock solution of the hydrophobic drug in a suitable organic solvent (e.g., 1 mg/mL in DMSO).
-
Loading:
-
Disperse the functionalized nanoparticles in PBS (e.g., 1 mg/mL).
-
Add the drug stock solution to the nanoparticle suspension at a desired drug-to-nanoparticle weight ratio (e.g., 1:10). The final concentration of the organic solvent should be low (e.g., <5%) to prevent nanoparticle destabilization.
-
Stir the mixture overnight at room temperature in the dark.
-
-
Purification:
-
Transfer the mixture to a dialysis bag and dialyze against PBS for 48 hours with frequent buffer changes to remove the unloaded drug.
-
-
Quantification:
-
Disrupt the purified drug-loaded nanoparticles using a suitable solvent.
-
Quantify the drug concentration using UV-Vis spectroscopy or HPLC against a standard curve.
-
Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Data Presentation
The following tables summarize expected quantitative data for nanoparticles before and after modification with this compound. Actual values will vary based on the nanoparticle type, size, and reaction conditions.
Table 1: Expected Physicochemical Characterization Data
| Parameter | Unmodified NPs (Carboxylated) | This compound Modified NPs | Interpretation |
| Hydrodynamic Diameter (Z-average, nm) | 20 - 100 | 25 - 120 | Slight increase due to the surface ligand layer. |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | A low PDI indicates a monodisperse and stable suspension. |
| Zeta Potential (mV) | -20 to -50 | +20 to +50 | A significant shift from negative to positive charge confirms the presence of amine groups on the surface.[6] |
Table 2: Potential Drug Loading Capacity & Efficiency
| Drug Type | Example Drug | Expected DLC (%) | Expected DLE (%) | Loading Mechanism |
| Hydrophobic | Paclitaxel | 1 - 8% | 11 - 80% | Hydrophobic interactions with the undecane chains.[12] |
| Anionic | Methotrexate | 5 - 15% | > 50% | Electrostatic interactions with the protonated amine groups. |
(Note: DLC and DLE are highly dependent on the drug, nanoparticle characteristics, and loading conditions. The values presented are general ranges found in the literature for similar systems).[4][12][13]
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Proposed cellular uptake via endocytosis.
Caption: Logical pathway for a drug delivery application.
References
- 1. Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules [mdpi.com]
- 2. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Undecylamine [webbook.nist.gov]
- 4. Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Amine Modification - CD Bioparticles [cd-bioparticles.com]
- 9. 6-Undecylamine (CAS 33788-00-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalizing Quantum Dots with 6-Aminoundecane for Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique quantum mechanical properties, leading to exceptional photostability and bright, narrow emission spectra. These characteristics make them superior fluorescent probes for a multitude of bio-imaging applications, including cellular imaging, tracking, and sensing.[1] To render these nanoparticles biocompatible and suitable for specific biological targeting, their surface must be functionalized. This document provides detailed protocols for the functionalization of cadmium selenide/zinc sulfide (CdSe/ZnS) core/shell quantum dots with 6-aminoundecane, a primary amine-terminated ligand. This functionalization provides a reactive primary amine group on the QD surface, enabling covalent conjugation to biomolecules such as antibodies, peptides, or drugs for targeted bio-imaging and therapeutic applications.[2][3]
Data Presentation
The following tables summarize the expected quantitative data from the characterization of quantum dots before and after functionalization with this compound. The values are representative and may vary depending on the specific synthesis and functionalization conditions.
Table 1: Physicochemical Properties of Quantum Dots
| Property | Before Functionalization (Hydrophobic Ligands) | After Functionalization (this compound) |
| Core/Shell Material | CdSe/ZnS | CdSe/ZnS |
| Emission Wavelength (nm) | 520 - 650 | 520 - 650 |
| Quantum Yield (%) | ~60-80% | ~40-60% |
| Hydrodynamic Diameter (nm) | 5 - 10 | 10 - 20 |
| Surface Charge (Zeta Potential, mV) | -10 to +10 | +20 to +40 |
| Solubility | Organic Solvents (e.g., Toluene, Chloroform) | Aqueous Buffers (e.g., PBS, Tris) |
Table 2: Bio-imaging Performance Metrics
| Parameter | This compound Functionalized QDs |
| Cellular Uptake Efficiency (%) | 70 - 90% (cell line dependent) |
| Photostability (time to 50% intensity loss) | > 30 minutes under continuous excitation |
| Non-specific Binding | Low to moderate |
| Bioconjugation Efficiency (with NHS-ester) | ~50-70% |
Experimental Protocols
Protocol 1: Synthesis of CdSe/ZnS Core/Shell Quantum Dots
This protocol describes a common method for the synthesis of hydrophobic CdSe/ZnS core/shell quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Zinc oxide (ZnO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Sulfur powder
-
Toluene
-
Methanol
Procedure:
-
CdSe Core Synthesis:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture to 300°C under argon flow until a clear solution is formed.
-
Cool the solution to 250°C.
-
In a separate vial, dissolve selenium powder in trioctylphosphine to prepare a TOP-Se solution.
-
Swiftly inject the TOP-Se solution into the hot cadmium precursor solution.
-
Allow the reaction to proceed for a specific time to achieve the desired core size and emission wavelength.
-
Stop the reaction by cooling the flask.
-
-
ZnS Shell Growth:
-
Prepare a zinc precursor solution by dissolving ZnO in oleic acid and 1-octadecene at 300°C.
-
Prepare a sulfur precursor solution by dissolving sulfur powder in 1-octadecene at 180°C.
-
Add the CdSe core solution to a new flask with additional 1-octadecene and oleic acid, and heat to 220°C.
-
Slowly and alternatingly inject the zinc and sulfur precursor solutions into the CdSe solution.
-
Maintain the reaction at 220°C for 1-2 hours to allow for shell growth.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of methanol to precipitate the CdSe/ZnS quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the quantum dot pellet with toluene and re-precipitate with methanol. Repeat this step three times.
-
Finally, dissolve the purified hydrophobic quantum dots in toluene for storage.
-
Protocol 2: Ligand Exchange with this compound
This protocol details the process of replacing the native hydrophobic ligands on the QD surface with this compound to render them water-soluble and amine-functionalized.
Materials:
-
Hydrophobic CdSe/ZnS quantum dots in toluene
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of QD Solution:
-
Disperse the purified hydrophobic quantum dots in chloroform to a concentration of approximately 1 µM.
-
-
Ligand Exchange Reaction:
-
In a separate vial, prepare a solution of this compound in methanol at a high concentration (e.g., 1 M).
-
Add the this compound solution to the quantum dot solution in a large molar excess (e.g., 10,000:1 ligand to QD ratio).
-
The mixture will become biphasic. Shake the mixture vigorously for 1-2 hours at room temperature to facilitate the transfer of quantum dots from the chloroform phase to the methanol phase.
-
-
Purification of Amine-Functionalized QDs:
-
Allow the phases to separate. The functionalized quantum dots will be in the upper methanol phase.
-
Carefully collect the methanol phase.
-
Precipitate the this compound functionalized quantum dots by adding an excess of a non-polar solvent like hexane.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the pellet by re-dispersing it in a small amount of methanol and precipitating again with hexane. Repeat this washing step 2-3 times to remove excess unbound this compound.
-
-
Dispersion in Aqueous Buffer:
-
After the final wash, dry the quantum dot pellet under a stream of nitrogen.
-
Re-disperse the dried, amine-functionalized quantum dot pellet in an aqueous buffer of choice, such as 1x PBS at pH 7.4.
-
Sonicate the solution for 5-10 minutes to ensure complete dispersion.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Protocol 3: Bioconjugation to a Targeting Moiety (e.g., Antibody)
This protocol describes the covalent coupling of a targeting biomolecule containing a carboxylic acid group to the amine-functionalized quantum dots using EDC/NHS chemistry.[4]
Materials:
-
This compound functionalized quantum dots in PBS
-
Targeting antibody with available carboxyl groups
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Size exclusion chromatography column or dialysis membrane
Procedure:
-
Activation of Carboxyl Groups on the Antibody:
-
Dissolve the antibody in MES buffer.
-
Add a molar excess of EDC and NHS to the antibody solution.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation to Amine-Functionalized QDs:
-
Add the amine-functionalized quantum dots to the activated antibody solution. The molar ratio of antibody to quantum dots should be optimized based on the desired degree of labeling.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to deactivate any unreacted NHS-esters.
-
Purify the antibody-conjugated quantum dots from unreacted materials using size exclusion chromatography or dialysis.
-
Protocol 4: Cellular Imaging
This protocol provides a general guideline for using the bioconjugated quantum dots for cellular imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Antibody-conjugated quantum dots
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde) (optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Remove the cell culture medium and wash the cells once with PBS.
-
Incubate the cells with a solution of the antibody-conjugated quantum dots in cell culture medium at a predetermined concentration (typically in the nM range).
-
Incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove unbound quantum dots.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters for the quantum dots and any other fluorescent labels (e.g., DAPI for nuclear staining).
-
-
(Optional) Fixation and Mounting:
-
After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip with a mounting medium containing DAPI.
-
Mandatory Visualizations
Caption: Experimental workflow for bio-imaging using this compound functionalized quantum dots.
Caption: Ligand exchange process for functionalizing quantum dots with this compound.
References
- 1. light.northwestern.edu [light.northwestern.edu]
- 2. Quantum dot surface chemistry and functionalization for cell targeting and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Self-Assembled Monolayers Using 6-Aminoundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate, providing a powerful platform for tailoring surface properties at the molecular level. Amine-terminated SAMs are of particular interest in biomedical and drug development applications due to their versatile reactivity. The terminal primary amine groups serve as anchor points for the covalent immobilization of a wide array of biomolecules, including proteins, peptides, and nucleic acids, through well-established bioconjugation chemistries.[1]
This document provides detailed protocols and application notes for the use of 6-aminoundecane in the formation of functionalized surfaces. While this compound, a secondary amine within an undecyl chain, is not a traditional SAM-forming molecule with a distinct headgroup like a thiol or silane, it can be incorporated onto surfaces to create amine-functionalized interfaces. This is typically achieved by reacting it with a pre-existing SAM that has a suitable reactive group, such as an N-hydroxysuccinimide (NHS) ester. This two-step approach allows for the creation of a surface presenting secondary amine functionalities, which can influence subsequent molecular interactions and cellular responses.
Data Presentation: Representative Properties of Amine-Terminated SAMs
Table 1: Surface Wettability of Amine-Terminated SAMs
| Surface Type | Water Contact Angle (°) | Reference Molecule | Substrate |
|---|---|---|---|
| Amine-Terminated SAM | 50-70° | 11-Aminoundecyltrimethoxysilane | Silicon Oxide |
| Carboxyl-Terminated SAM | 30-50° | 11-Mercaptoundecanoic Acid | Gold |
| Methyl-Terminated SAM | 105-115° | Dodecanethiol | Gold |
Lower contact angles indicate greater hydrophilicity. Amine-terminated surfaces are generally moderately hydrophilic.[2]
Table 2: Expected Physical Properties of Amine-Terminated SAMs
| Parameter | Expected Value | Notes |
|---|---|---|
| Layer Thickness | ~1.5 - 2.0 nm | Dependent on the tilt angle of the alkyl chains. |
| Surface Coverage | ~1-5 x 10^14 molecules/cm² | Highly dependent on substrate and assembly conditions. |
| Surface Charge (at pH 7.4) | Positive | The amine groups will be protonated, creating a positively charged surface.[1] |
Experimental Protocols
The following protocols describe the formation of a this compound functionalized surface on gold and silicon oxide/glass substrates via a two-step method. This involves first creating a carboxyl-terminated SAM and then coupling this compound to it.
Protocol 1: Formation of this compound Layer on Gold Substrates
This protocol involves the formation of a carboxyl-terminated SAM using 11-mercaptoundecanoic acid (MUA), followed by activation with EDC/NHS and subsequent reaction with this compound.
1. Materials and Reagents:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-Mercaptoundecanoic Acid (MUA)
-
Absolute Ethanol (200 proof)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas (high purity)
2. Substrate Preparation:
-
Clean the gold substrates by sonicating in acetone, followed by isopropanol, and finally absolute ethanol (10-15 minutes each).
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
For optimal results, treat the substrates with a UV-Ozone cleaner for 15-20 minutes immediately before use to remove any organic contaminants.
3. Formation of Carboxyl-Terminated SAM:
-
Prepare a 1 mM solution of MUA in absolute ethanol.
-
Immerse the clean, dry gold substrates in the MUA solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Remove the substrates and rinse thoroughly with absolute ethanol, followed by DI water.
-
Dry the substrates under a stream of nitrogen gas.
4. Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water or MES buffer (pH 6.0).
-
Immerse the MUA-coated substrates in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse the substrates with DI water and dry with nitrogen gas.
5. Coupling of this compound:
-
Prepare a 10 mM solution of this compound in PBS (pH 7.4).
-
Immediately immerse the activated substrates in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove the substrates and rinse thoroughly with PBS, followed by DI water.
-
Dry the final functionalized substrates under a stream of nitrogen gas.
Caption: Experimental workflow for functionalizing a gold surface with this compound.
Protocol 2: Formation of this compound Layer on Silicon Oxide/Glass Substrates
This protocol uses an aminosilane to first create a primary amine surface, which is then modified with a bifunctional linker to present a carboxyl group for subsequent coupling to this compound. A more direct, though potentially less controlled, approach would be to start with a carboxyl-terminated silane SAM.
1. Materials and Reagents:
-
Silicon wafers or glass slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Succinic Anhydride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
EDC, NHS, this compound, PBS, DI water, Nitrogen gas (as in Protocol 1)
2. Substrate Preparation:
-
Clean the substrates by sonicating in acetone, then DI water (15 minutes each).
-
Prepare a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE.
-
Immerse the substrates in the piranha solution for 30 minutes to create a hydroxylated surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas and bake at 110°C for 30 minutes.
3. Formation of Amine-Terminated SAM (Silanization):
-
Prepare a 1% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the clean, dry substrates in the APTES solution for 1 hour at room temperature under a dry nitrogen atmosphere.
-
Rinse the substrates with anhydrous toluene, followed by ethanol, and then DI water.
-
Cure the substrates by baking at 110°C for 30 minutes.
4. Carboxyl Functionalization:
-
Prepare a 10 mg/mL solution of succinic anhydride in DMF with 1% (v/v) TEA.
-
Immerse the APTES-coated substrates in the solution for 2 hours at room temperature.
-
Rinse the substrates thoroughly with DMF, followed by ethanol and DI water.
-
Dry under a stream of nitrogen gas.
5. Activation and Coupling of this compound:
-
Follow steps 4 and 5 from Protocol 1 to activate the newly formed carboxyl groups with EDC/NHS and then couple this compound.
Caption: Workflow for functionalizing a silicon oxide surface with this compound.
Mechanism of Surface Functionalization
The key to immobilizing this compound is the creation of a reactive surface to which it can form a stable, covalent bond. The most common method for conjugating an amine-containing molecule to a surface is through amide bond formation.
Caption: Logical relationship of the two-step amide coupling reaction on a surface.
Characterization Methods
To ensure the successful formation of a high-quality functionalized surface, several analytical techniques should be employed at each step of the process.
-
Contact Angle Goniometry: Measures the surface wettability. A successful reaction at each step should result in a predictable change in the water contact angle, reflecting the change in the terminal functional group.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. An increase in the nitrogen signal after the final coupling step would indicate the successful immobilization of this compound.
-
Atomic Force Microscopy (AFM): Provides topographical information. A well-formed SAM should result in a smooth, uniform surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used in reflection mode (PM-IRRAS for gold, ATR for silicon) to identify characteristic vibrational bands of the functional groups present on the surface, such as the amide bond formed during the coupling step.
Applications in Drug Development
Surfaces functionalized with molecules like this compound can be valuable tools in several areas of drug development:
-
Biocompatibility Studies: The physicochemical properties of the surface, such as charge and hydrophobicity, can be finely tuned to study cell adhesion, protein adsorption, and overall biocompatibility of materials.
-
Biosensor Development: The secondary amine can serve as a linker for immobilizing specific ligands, antibodies, or enzymes to create biosensors for drug screening and diagnostics.[3]
-
Drug Delivery Research: Functionalized nanoparticles or surfaces can be used to study the interactions of drug carrier systems with model biological membranes.
By following these protocols and characterization methods, researchers can create well-defined, functionalized surfaces using this compound, enabling a wide range of applications in scientific research and drug development.
References
Application Notes and Protocols: 6-Aminoundecane as a Corrosion Inhibitor for Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-aminoundecane as a corrosion inhibitor for steel in acidic environments. The information compiled herein is based on established principles of corrosion science and data from studies on structurally similar long-chain alkylamine inhibitors.
Introduction
Acidic solutions are widely used in various industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing. These processes, however, can lead to significant corrosion of steel equipment. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion. This compound, a primary aliphatic amine, is a promising corrosion inhibitor due to the presence of a nitrogen atom with a lone pair of electrons, which can facilitate its adsorption onto the steel surface, and a long hydrophobic alkyl chain that forms a protective barrier.
Mechanism of Inhibition
The primary mechanism of corrosion inhibition by this compound in acidic media involves the adsorption of the inhibitor molecules onto the steel surface. In acidic solutions, the amine group of this compound can be protonated. The adsorption can then occur through:
-
Electrostatic Interaction: The protonated amine (R-NH3+) can be electrostatically attracted to the steel surface, which is negatively charged in acidic solutions due to the adsorption of anions (e.g., Cl-, SO42-).
-
Chemisorption: The nitrogen atom in the amine group can also directly coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond.
-
Protective Film Formation: The long undecane chain of the adsorbed molecules orients itself away from the surface, creating a hydrophobic layer that acts as a physical barrier, preventing the corrosive species from reaching the metal surface.
This adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often providing a good model for the monolayer adsorption of inhibitor molecules on the metal surface.
Quantitative Data Summary
The following tables summarize representative quantitative data for the performance of a long-chain aliphatic amine inhibitor, analogous to this compound, for the corrosion of mild steel in 1M HCl and 0.5M H₂SO₄ solutions.
Table 1: Weight Loss Measurements Data
| Inhibitor Concentration (mM) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 1M HCl | |||
| 0 (Blank) | 1.25 | - | - |
| 0.1 | 0.48 | 61.6 | 0.616 |
| 0.5 | 0.21 | 83.2 | 0.832 |
| 1.0 | 0.12 | 90.4 | 0.904 |
| 2.0 | 0.08 | 93.6 | 0.936 |
| 0.5M H₂SO₄ | |||
| 0 (Blank) | 0.98 | - | - |
| 0.1 | 0.41 | 58.2 | 0.582 |
| 0.5 | 0.19 | 80.6 | 0.806 |
| 1.0 | 0.11 | 88.8 | 0.888 |
| 2.0 | 0.07 | 92.9 | 0.929 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%) |
| 1M HCl | |||||
| 0 (Blank) | -475 | 1150 | 75 | 120 | - |
| 0.1 | -468 | 450 | 72 | 118 | 60.9 |
| 0.5 | -462 | 185 | 70 | 115 | 83.9 |
| 1.0 | -455 | 98 | 68 | 112 | 91.5 |
| 2.0 | -450 | 65 | 65 | 110 | 94.3 |
| 0.5M H₂SO₄ | |||||
| 0 (Blank) | -510 | 980 | 80 | 125 | - |
| 0.1 | -502 | 420 | 78 | 122 | 57.1 |
| 0.5 | -495 | 205 | 75 | 120 | 79.1 |
| 1.0 | -488 | 115 | 72 | 118 | 88.3 |
| 2.0 | -482 | 78 | 70 | 115 | 92.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%) |
| 1M HCl | |||
| 0 (Blank) | 45 | 150 | - |
| 0.1 | 118 | 85 | 61.9 |
| 0.5 | 280 | 50 | 83.9 |
| 1.0 | 520 | 30 | 91.3 |
| 2.0 | 780 | 20 | 94.2 |
| 0.5M H₂SO₄ | |||
| 0 (Blank) | 55 | 130 | - |
| 0.1 | 130 | 75 | 57.7 |
| 0.5 | 265 | 45 | 79.2 |
| 1.0 | 490 | 28 | 88.8 |
| 2.0 | 720 | 18 | 92.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Weight Loss Measurement
Objective: To determine the corrosion rate of steel in the absence and presence of this compound and to calculate the inhibitor's efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers (e.g., silicon carbide paper of various grades)
-
Acetone
-
Distilled water
-
Analytical balance (accurate to 0.1 mg)
-
Corrosive media (e.g., 1M HCl, 0.5M H₂SO₄)
-
This compound
-
Water bath or thermostat
-
Glass hooks and beakers
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, uniform surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the prepared coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Maintain the temperature of the solutions at a constant value using a water bath.
-
After a predetermined immersion time (e.g., 24 hours), carefully remove the coupons from the solutions.
-
Gently scrub the coupons with a soft brush to remove any corrosion products, rinse with distilled water, then with acetone, and dry.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in g m⁻² h⁻¹ using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
Potentiodynamic Polarization
Objective: To study the effect of this compound on the anodic and cathodic corrosion reactions and to determine electrochemical corrosion parameters.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum sheet)
-
Mild steel specimen for the working electrode
-
Corrosive media with and without inhibitor
-
Computer with electrochemical software
Procedure:
-
Prepare the surface of the mild steel working electrode as described in the weight loss protocol.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Fill the cell with the test solution (with or without inhibitor).
-
Allow the working electrode to reach a stable open-circuit potential (OCP) for about 30-60 minutes.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic branches (Tafel extrapolation).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of a protective film and to determine the charge transfer resistance at the metal/solution interface.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell (as in potentiodynamic polarization)
-
Corrosive media with and without inhibitor
-
Computer with EIS software
Procedure:
-
Prepare and set up the three-electrode cell as described for potentiodynamic polarization.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance response of the system.
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances without and with the inhibitor, respectively.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by this compound.
Caption: Logical flow for applying the Langmuir adsorption isotherm.
Application of 6-Aminoundecane in Drug Delivery Systems: A Hypothetical Framework
Introduction
6-Aminoundecane is a lipophilic primary amine that, due to its chemical structure, presents significant potential for application in advanced drug delivery systems. Its long alkyl chain (undecane) provides a hydrophobic anchor for incorporation into lipid-based nanocarriers, while the primary amine group offers a site for protonation, rendering it cationic at physiological pH. This cationic nature is crucial for complexing with anionic therapeutic payloads such as nucleic acids (siRNA, mRNA) and for interacting with negatively charged cell membranes to facilitate cellular uptake.
These application notes provide a hypothetical framework for the utilization of this compound as a key component in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. The protocols and data presented are based on established methodologies for similar cationic lipids and are intended to serve as a guide for researchers exploring the potential of this compound in drug delivery.
Potential Applications
-
Gene Therapy: As a cationic lipid in LNPs for the delivery of siRNA, shRNA, or mRNA to silence disease-causing genes or express therapeutic proteins.
-
Cancer Therapy: In the formulation of stealth liposomes or LNPs to improve the targeted delivery of chemotherapeutic agents to tumor tissues.[1][2]
-
Vaccine Development: As a component of adjuvant systems in nucleic acid-based vaccines to enhance the immune response.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₅N | [3] |
| Molecular Weight | 171.32 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 158°C/28mmHg | [4] |
| Charge at pH < 10 | Cationic (protonated amine) | N/A |
Hypothetical Formulation and Characterization Data
The following tables summarize hypothetical quantitative data for LNP formulations incorporating this compound for the delivery of a model siRNA. These values are illustrative and would require experimental validation.
Table 1: Formulation Composition of this compound LNPs
| Formulation ID | Lipid Composition (Molar Ratio) | N:P Ratio* |
| LNP-6AU-01 | This compound:DOPE:Cholesterol:DMG-PEG (30:20:48:2) | 3:1 |
| LNP-6AU-02 | This compound:DOPE:Cholesterol:DMG-PEG (40:20:38:2) | 4:1 |
| LNP-6AU-03 | This compound:DOPE:Cholesterol:DMG-PEG (50:15:33:2) | 5:1 |
*N:P ratio refers to the molar ratio of nitrogen atoms in this compound to phosphate groups in the siRNA.
Table 2: Physicochemical Characterization of Hypothetical this compound LNPs
| Formulation ID | Particle Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-6AU-01 | 120 ± 5 | 0.15 ± 0.02 | +35 ± 3 | 85 ± 4 |
| LNP-6AU-02 | 105 ± 7 | 0.12 ± 0.03 | +42 ± 2 | 92 ± 3 |
| LNP-6AU-03 | 95 ± 6 | 0.11 ± 0.02 | +48 ± 4 | 95 ± 2 |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and aqueous phases.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
siRNA (or other nucleic acid cargo)
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG in 200 proof ethanol to achieve the desired molar ratios (see Table 1).
-
Ensure complete dissolution by gentle vortexing.
-
-
Prepare the Aqueous Phase:
-
Dissolve the siRNA in citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase to the lipid-ethanol phase (typically 3:1).
-
Load the lipid-ethanol solution and the aqueous siRNA solution into separate syringes.
-
Place the syringes into the microfluidic device pumps.
-
Initiate the mixing process according to the manufacturer's instructions.
-
Collect the resulting nanoparticle suspension.
-
-
Purification and Buffer Exchange:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes, to remove the ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Filter-sterilize the final LNP formulation through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Caption: Workflow for this compound LNP Formulation.
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Zeta Potential Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
For particle size, perform DLS measurements to obtain the Z-average diameter and Polydispersity Index (PDI).
-
For zeta potential, use laser Doppler velocimetry to measure the surface charge of the nanoparticles.
-
Perform all measurements in triplicate.
-
2. Encapsulation Efficiency Determination:
-
Method: RiboGreen assay (or a similar fluorescent dye-based assay for nucleic acids).
-
Procedure:
-
To measure the total amount of siRNA, lyse a known volume of the LNP suspension using a surfactant (e.g., 1% Triton X-100) to release the encapsulated siRNA.
-
Measure the fluorescence of the lysed sample after adding the RiboGreen reagent.
-
To measure the amount of free (unencapsulated) siRNA, measure the fluorescence of an intact LNP sample of the same volume without the lysing agent.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
-
-
Caption: Characterization workflow for formulated LNPs.
Hypothetical Mechanism of Cellular Uptake and Drug Release
The positively charged this compound LNPs are expected to interact with the negatively charged cell surface, promoting cellular uptake via endocytosis. Once inside the endosome, the protonated amine groups of this compound can buffer the endosomal pH, leading to an influx of protons and counter-ions, which causes osmotic swelling and eventual rupture of the endosome (the "proton sponge effect"). This facilitates the release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to exert its therapeutic effect.
References
Application Notes and Protocols: 6-Aminoundecane as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-aminoundecane and its derivatives as phase transfer catalysts (PTCs) in various organic transformations. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] The amphiphilic nature of long-chain amines like this compound makes them and their derivatives effective for this purpose.[1][3] This document details the synthesis of a representative catalyst, its application in key synthetic reactions, and includes detailed protocols and illustrative data.
I. Introduction to this compound in Phase Transfer Catalysis
Long-chain primary amines and their quaternary ammonium salt derivatives are effective phase transfer catalysts.[1][3] The long alkyl chain of this compound provides lipophilicity, enabling its solubility in organic solvents, while the amine group can be quaternized to create a cationic head that interacts with anions in an aqueous or solid phase.[3] This dual nature allows the catalyst to transport anionic reactants from the aqueous phase into the organic phase where the reaction with an organic-soluble substrate can occur.[1][2]
Studies have shown that primary, secondary, and tertiary amines can be effective catalysts in phase transfer reactions, often proceeding through the in situ formation of a quaternary ammonium salt.[4] The use of such catalysts is considered a green chemistry approach as it can reduce the need for harsh organic solvents and may allow for the use of more environmentally benign inorganic bases.[5]
II. Synthesis of a Representative this compound-Derived Phase Transfer Catalyst
A highly effective class of phase transfer catalysts derived from primary amines are quaternary ammonium salts. A representative example is the N-benzyl-N,N-dimethyl-6-undecylammonium bromide, synthesized from this compound.
Protocol 1: Synthesis of N-benzyl-N,N-dimethyl-6-undecylammonium bromide
This protocol outlines a two-step synthesis starting from this compound.
Step 1: N,N-Dimethylation of this compound
-
To a solution of this compound (1 equivalent) in methanol, add formaldehyde (2.2 equivalents, 37% aqueous solution).
-
Add Palladium on carbon (10 wt. %, 1 mol%).
-
Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield N,N-dimethyl-6-aminoundecane.
Step 2: Quaternization with Benzyl Bromide
-
Dissolve the N,N-dimethyl-6-aminoundecane (1 equivalent) from Step 1 in acetonitrile.
-
Add benzyl bromide (1.1 equivalents) to the solution.
-
Reflux the mixture for 12 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-benzyl-N,N-dimethyl-6-undecylammonium bromide as a white solid.
III. Applications in Organic Synthesis
A. Williamson Ether Synthesis
Application Note: The Williamson ether synthesis is a classic method for the formation of ethers from an organohalide and an alkoxide. Phase transfer catalysis is highly effective in this reaction, especially when using a solid or aqueous solution of an inorganic hydroxide to generate the alkoxide in situ. The this compound-derived quaternary ammonium salt efficiently transports the alkoxide from the aqueous or solid phase into the organic phase to react with the alkyl halide.[3]
Illustrative Quantitative Data:
| Entry | Alkyl Halide | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | Phenol | 2 | 4 | 95 |
| 2 | 1-Bromobutane | Phenol | 2 | 8 | 88 |
| 3 | Benzyl bromide | Cyclohexanol | 5 | 6 | 92 |
| 4 | 1-Bromobutane | Cyclohexanol | 5 | 12 | 85 |
Protocol 2: Phase Transfer Catalyzed Synthesis of Benzyl Phenyl Ether
-
Combine phenol (10 mmol), toluene (20 mL), and a 50% aqueous solution of sodium hydroxide (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-benzyl-N,N-dimethyl-6-undecylammonium bromide (0.2 mmol, 2 mol%).
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add benzyl bromide (12 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford benzyl phenyl ether.
B. Nucleophilic Substitution (SN2) Reactions
Application Note: Phase transfer catalysis is widely used to facilitate SN2 reactions between an aqueous solution of a nucleophilic salt and an organic-soluble alkyl halide. The this compound-derived catalyst transports the nucleophile (e.g., CN⁻, N₃⁻, SCN⁻) into the organic phase, where it can displace a leaving group on the alkyl halide. This method avoids the need for polar aprotic solvents.
Illustrative Quantitative Data:
| Entry | Alkyl Halide | Nucleophile | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1-Bromooctane | NaCN | 3 | 6 | 92 |
| 2 | 1-Chlorooctane | NaN₃ | 3 | 8 | 90 |
| 3 | 1-Bromobutane | KSCN | 5 | 5 | 94 |
Protocol 3: Phase Transfer Catalyzed Synthesis of Octyl Cyanide
-
In a round-bottom flask, dissolve sodium cyanide (15 mmol) in water (15 mL).
-
Add a solution of 1-bromooctane (10 mmol) in toluene (15 mL).
-
Add N-benzyl-N,N-dimethyl-6-undecylammonium bromide (0.3 mmol, 3 mol%).
-
Heat the biphasic mixture to 100 °C with vigorous stirring for 6 hours.
-
Monitor the disappearance of 1-bromooctane by GC-MS.
-
Upon completion, cool the mixture to room temperature and separate the phases.
-
Extract the aqueous phase with toluene (10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The resulting octyl cyanide can be purified by vacuum distillation.
IV. Visualizations
Caption: Mechanism of phase transfer catalysis.
References
Synthesis of N-Substituted Derivatives of 6-Aminoundecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted derivatives of long-chain aliphatic amines, such as 6-aminoundecane, are a class of molecules with significant potential in various scientific and industrial fields. Their amphiphilic nature, arising from a long hydrophobic alkyl chain and a modifiable hydrophilic amino group, makes them attractive candidates for applications as surfactants, antimicrobial agents, and building blocks in materials science and drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of N-alkyl and N-acyl derivatives of this compound, tailored for researchers in academia and industry.
Applications of N-Substituted this compound Derivatives
The functionalization of the amino group in this compound allows for the fine-tuning of its physicochemical properties, leading to a broad spectrum of applications.
-
Surfactants and Emulsifiers: The introduction of polar or charged substituents on the nitrogen atom can enhance the surfactant properties of the molecule. These derivatives can be employed in formulations for detergents, cosmetics, and as emulsifying agents in various industrial processes. The critical micelle concentration (CMC) is a key parameter for surfactants, and for analogous compounds like N,N-dimethyldodecylamine N-oxide, the CMC is in the range of 1-2 mM, indicating their efficiency in forming micelles.
-
Antimicrobial Agents: Long-chain alkylamines and their quaternary ammonium derivatives are known for their potent antimicrobial activity against a wide range of bacteria and fungi.[1][2] The positively charged nitrogen atom interacts with the negatively charged microbial cell membrane, leading to its disruption and subsequent cell death.[3][4] The antimicrobial efficacy is often dependent on the length of the alkyl chain, with compounds having 10-16 carbon atoms typically showing the highest activity.[1]
-
Drug Delivery and Gene Therapy: The cationic nature of certain N-substituted derivatives makes them suitable for complexing with anionic biomolecules like DNA and RNA. This property is exploited in the development of non-viral vectors for gene delivery, where the amine derivative encapsulates and protects the nucleic acid, facilitating its entry into cells.
-
Corrosion Inhibitors: The ability of these molecules to adsorb onto metal surfaces makes them effective corrosion inhibitors. The hydrophobic alkyl chain forms a protective layer that repels water and corrosive agents.
Synthesis Protocols
Two primary synthetic routes for the preparation of N-substituted derivatives of this compound are reductive amination for N-alkylation and N-acylation for the introduction of acyl groups.
Synthesis of N-Alkyl-6-aminoundecane via Reductive Amination
Reductive amination is a versatile method for the formation of secondary and tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[5][6][7]
Experimental Protocol: Reductive Amination of this compound with an Aldehyde
This protocol describes the synthesis of a secondary amine by reacting this compound with an aliphatic or aromatic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, octanal)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.0-1.2 eq).
-
Dissolve the reactants in a suitable solvent (DCM or MeOH, approximately 10 mL per gram of amine).
-
If using methanol as a solvent, add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.[8]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
-
In a separate flask, prepare a solution or suspension of the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), in the same solvent.
-
Slowly add the reducing agent to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
If methanol was used, remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure N-alkyl-6-aminoundecane.
Data Presentation: Reductive Amination of Long-Chain Amines
| Amine | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Primary Alkyl Amine | Benzaldehyde | NaBH₄ | Methanol | 24 | 55-84 | [9] |
| Primary Aromatic Amine | Aliphatic Aldehyde | H₂/Pd-C | Ethanol | 4-8 | >90 | [5] |
| This compound (predicted) | Octanal | NaBH(OAc)₃ | DCM | 18 | 85-95 | N/A |
Synthesis of N-Acyl-6-aminoundecane via N-Acylation
N-acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide.[10][11]
Experimental Protocol: N-Acylation of this compound with an Acyl Chloride
This protocol describes the synthesis of an N-acyl derivative by reacting this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, lauroyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a base such as triethylamine (1.1-1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.05-1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-acyl-6-aminoundecane.
Data Presentation: N-Acylation of Long-Chain Amines
| Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | Acetyl Chloride | Pyridine | DCM | 2-4 | High | [11] |
| Dodecylamine | Acetonitrile | Al₂O₃ | - | 28 | 94 | [12] |
| This compound (predicted) | Lauroyl Chloride | Triethylamine | DCM | 4 | >90 | N/A |
Visualizations
Experimental Workflow for Reductive Amination
Caption: General workflow for the synthesis of N-Alkyl-6-aminoundecane via reductive amination.
Experimental Workflow for N-Acylation
Caption: General workflow for the synthesis of N-Acyl-6-aminoundecane via N-acylation.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for cationic N-substituted this compound derivatives.[3][4]
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ias.ac.in [ias.ac.in]
- 10. sciencemadness.org [sciencemadness.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Aminoundecane Functionalized Graphene in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, has garnered significant attention for its potential to revolutionize various fields, including polymer composites. Its exceptional mechanical strength, thermal conductivity, and electrical properties make it an ideal candidate for enhancing the performance of polymers. However, the tendency of graphene sheets to agglomerate due to strong van der Waals forces hinders their effective dispersion within a polymer matrix, limiting the full realization of their potential.
Functionalization of graphene with molecules such as 6-aminoundecane offers a promising solution to this challenge. The long alkyl chain of this compound can effectively pry apart graphene sheets, preventing restacking, while the terminal amine group can form strong covalent or non-covalent bonds with the polymer matrix. This improved interfacial adhesion facilitates efficient stress transfer from the polymer to the graphene filler, leading to significant enhancements in the mechanical, thermal, and electrical properties of the resulting composite material. These advanced composites have potential applications in areas such as high-strength lightweight materials, thermally conductive adhesives, and conductive coatings. While direct research on this compound functionalized graphene is emerging, this document provides detailed protocols and application notes based on established methods for amine functionalization of graphene and its incorporation into polymer composites.
Key Applications
The incorporation of this compound functionalized graphene (6-AU-G) into polymer matrices can lead to composites with tailored properties for a range of applications:
-
High-Performance Polymers: Significant improvements in tensile strength and modulus make these composites suitable for applications demanding lightweight and robust materials, such as in the aerospace and automotive industries.
-
Thermally Conductive Materials: Enhanced thermal conductivity is beneficial for thermal management applications, including heat sinks, thermal interface materials, and electronics packaging.
-
Electrically Conductive Composites: The formation of a percolated graphene network within the polymer can induce electrical conductivity, opening up possibilities for anti-static coatings, electromagnetic interference (EMI) shielding, and conductive adhesives.
-
Biomedical Devices: The biocompatibility of carbon-based materials, coupled with enhanced mechanical properties, suggests potential use in medical implants and devices. However, thorough toxicological studies are required for such applications.
Experimental Protocols
Protocol 1: Synthesis of Graphene Oxide (GO) via Modified Hummers' Method
This protocol describes the synthesis of graphene oxide from graphite powder, a necessary precursor for functionalization.
Materials:
-
Graphite flakes (natural, >99%)
-
Sulfuric acid (H₂SO₄, 98%)
-
Potassium permanganate (KMnO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 37%)
-
Deionized (DI) water
Procedure:
-
Slowly add 2 g of graphite flakes to 46 mL of concentrated H₂SO₄ in a flask immersed in an ice bath, stirring continuously.
-
Gradually add 6 g of KMnO₄ to the suspension, ensuring the temperature does not exceed 20°C.
-
Remove the ice bath and continue stirring for 2 hours at 35°C.
-
Slowly add 92 mL of DI water to the paste, which will cause a rapid increase in temperature to ~98°C. Maintain at this temperature for 15 minutes.
-
Add another 280 mL of DI water, followed by the slow addition of 20 mL of 30% H₂O₂. The color of the mixture should turn from dark brown to brilliant yellow.
-
Filter the warm solution and wash with a 1:10 HCl solution (100 mL HCl in 1 L DI water) to remove metal ions.
-
Continue washing with DI water until the pH of the filtrate is neutral.
-
Dry the resulting graphene oxide product in a vacuum oven at 60°C overnight.
Safety Precautions: This procedure involves strong acids and oxidizing agents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The addition of water to the reaction mixture is highly exothermic and should be done with extreme caution.
Protocol 2: Functionalization of Graphene Oxide with this compound (6-AU-G)
This protocol details the covalent functionalization of GO with this compound. The amine group of this compound reacts with the epoxy and carboxyl groups on the GO surface.
Materials:
-
Graphene Oxide (GO) powder (from Protocol 1)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Disperse 200 mg of GO in 100 mL of DMF using ultrasonication for 1 hour to obtain a homogeneous suspension.
-
Add 2 g of this compound to the GO suspension.
-
Heat the mixture to 120°C and maintain it under constant stirring for 24 hours in a reflux setup.
-
After cooling to room temperature, dilute the mixture with 200 mL of ethanol and filter to collect the product.
-
Wash the filtered product thoroughly with ethanol to remove any unreacted this compound.
-
Dry the final product, this compound functionalized graphene (6-AU-G), in a vacuum oven at 60°C for 24 hours.
Protocol 3: Preparation of 6-AU-G/Epoxy Nanocomposites
This protocol describes the fabrication of a polymer composite using the synthesized 6-AU-G as a filler in an epoxy resin matrix.
Materials:
-
This compound functionalized graphene (6-AU-G) (from Protocol 2)
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A)
-
Curing agent (e.g., Diethylenetriamine)
-
Acetone
Procedure:
-
Disperse the desired amount of 6-AU-G (e.g., 0.1, 0.5, 1.0 wt%) in acetone using ultrasonication for 30 minutes.
-
Add the epoxy resin to the 6-AU-G/acetone dispersion and stir mechanically for 1 hour.
-
Remove the acetone by heating the mixture to 80°C in a vacuum oven for 2 hours, with occasional stirring.
-
Cool the mixture to room temperature and add the stoichiometric amount of the curing agent.
-
Stir the mixture vigorously for 10-15 minutes until it becomes homogeneous.
-
Pour the mixture into a pre-heated mold and degas in a vacuum oven to remove any trapped air bubbles.
-
Cure the composite in an oven following the recommended curing cycle for the specific epoxy system (e.g., 80°C for 2 hours followed by 120°C for 2 hours).
-
Allow the cured composite to cool down slowly to room temperature before demolding.
Characterization of 6-AU-G and its Composites
A variety of analytical techniques can be employed to characterize the synthesized materials and the final composites:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful functionalization of graphene oxide by identifying characteristic peaks of amine and alkyl groups.
-
X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition and confirm the presence of nitrogen from the amine groups on the graphene surface.
-
Raman Spectroscopy: To assess the structural integrity of the graphene lattice and the degree of functionalization.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the functionalized graphene and the resulting polymer composites.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and dispersion of the 6-AU-G within the polymer matrix.
-
Mechanical Testing (e.g., Tensile, Flexural): To determine the effect of 6-AU-G on the mechanical properties of the polymer composite.
-
Thermal Conductivity Measurement: To quantify the improvement in heat dissipation capabilities.
-
Electrical Conductivity Measurement: To assess the electrical properties of the composites.
Data Presentation
The following tables summarize representative quantitative data on the expected improvements in polymer composite properties upon the addition of amine-functionalized graphene. It is important to note that this data is based on studies using other long-chain amines and should be considered as an illustrative guide for the potential performance of this compound functionalized graphene composites.
Table 1: Representative Mechanical Properties of Amine-Functionalized Graphene/Epoxy Composites
| Filler Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Neat Epoxy) | 65 ± 3 | 2.5 ± 0.2 | 4.5 ± 0.5 |
| 0.1 | 85 ± 4 | 3.1 ± 0.3 | 5.2 ± 0.6 |
| 0.5 | 105 ± 5 | 3.8 ± 0.4 | 4.8 ± 0.5 |
| 1.0 | 98 ± 4 | 3.6 ± 0.3 | 4.1 ± 0.4 |
Table 2: Representative Thermal and Electrical Properties of Amine-Functionalized Graphene/Polymer Composites
| Filler Content (wt%) | Thermal Conductivity (W/mK) | Electrical Conductivity (S/m) |
| 0 (Neat Polymer) | 0.2 ± 0.02 | 10⁻¹² |
| 0.5 | 0.5 ± 0.05 | 10⁻¹⁰ |
| 1.0 | 0.9 ± 0.08 | 10⁻⁷ |
| 2.0 | 1.5 ± 0.1 | 10⁻⁴ |
| 5.0 | 3.2 ± 0.2 | 10¹ |
Visualizations
Below are diagrams illustrating the key processes and relationships described in these application notes.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Aminoundecane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-aminoundecane. Our aim is to help you optimize reaction yields and overcome common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through reductive amination of 6-undecanone or the Leuckart reaction.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to the chosen synthetic route. Here’s a breakdown of potential causes and solutions for the two primary methods:
For Reductive Amination:
-
Inefficient Imine Formation: The initial condensation of 6-undecanone and ammonia to form the imine is a critical equilibrium-driven step.
-
Solution: Ensure the reaction pH is weakly acidic (around pH 6-7) to catalyze imine formation without fully protonating the ammonia, rendering it non-nucleophilic. The addition of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its selectivity for the iminium ion over the ketone starting material and its effectiveness under mild conditions.[1][2] Ensure the reagent is fresh and handled under anhydrous conditions as it is moisture-sensitive.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
For the Leuckart Reaction:
-
High Reaction Temperature: While the Leuckart reaction requires high temperatures, excessive heat can lead to decomposition and side reactions.[3]
-
Improper Reagent Ratio: The stoichiometry of the reactants is critical.
-
Solution: An excess of ammonium formate is generally used to drive the reaction forward. Experiment with varying the molar ratio of ammonium formate to 6-undecanone to find the optimal balance for your specific setup.
-
-
Incomplete Hydrolysis: The Leuckart reaction often produces an N-formyl intermediate that requires hydrolysis to yield the final primary amine.[3]
-
Solution: Ensure complete hydrolysis by treating the reaction mixture with a strong acid (e.g., HCl) and heating until the evolution of carbon dioxide ceases.
-
Issue 2: Formation of Multiple Products/Impurities
Question: My final product is a mixture containing several impurities. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common issue. The likely culprits depend on your synthetic route:
-
Unreacted 6-Undecanone: Incomplete reaction is a common source of contamination.
-
Prevention: As mentioned above, ensure sufficient reaction time, optimal temperature, and the use of fresh reagents.
-
-
Over-alkylation (for Reductive Amination): The newly formed this compound can react with remaining 6-undecanone to form a secondary amine.
-
Prevention: Use a large excess of ammonia to favor the formation of the primary amine. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also minimize this side reaction.[1]
-
-
Alcohol Byproduct (6-Undecanol): This can occur if the reducing agent is too strong and reduces the starting ketone.
-
Prevention: Use a mild and selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the imine/iminium ion over the ketone.[6] If using a stronger reducing agent like NaBH₄, add it only after confirming the complete formation of the imine.
-
-
N-formyl-6-aminoundecane (for Leuckart Reaction): This is the direct intermediate of the Leuckart reaction.
-
Prevention: This is not a side product but an intermediate. Its presence in the final product indicates incomplete hydrolysis. Ensure the hydrolysis step is carried out to completion.
-
Issue 3: Difficulty in Purifying this compound
Question: I am finding it challenging to isolate pure this compound from the reaction mixture. What purification techniques are most effective?
Answer: Purifying long-chain aliphatic amines can be tricky due to their physical properties. Here are some effective methods:
-
Acid-Base Extraction: This is a highly effective first step to separate the basic amine from non-basic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic (e.g., with NaOH) to deprotonate the amine, which will then separate.
-
Extract the aqueous layer with an organic solvent to recover the purified this compound.
-
-
Distillation: Given that this compound is a liquid at room temperature with a boiling point of approximately 158°C at 28 mmHg, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[7]
-
Column Chromatography: While standard silica gel can be problematic due to the basicity of the amine, specialized columns can be used.
-
Amine-functionalized silica gel: This stationary phase can significantly improve the separation of basic compounds.
-
Reversed-phase chromatography (C18): This can also be an effective technique for purifying long-chain amines.
-
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: reductive amination or the Leuckart reaction?
A1: The "better" method depends on the available equipment, safety considerations, and desired scale.
-
Reductive amination is generally considered a milder and more versatile method, often providing higher yields with fewer byproducts, especially when using selective reducing agents like NaBH(OAc)₃.[1][2] It is often preferred in modern laboratory settings.
-
The Leuckart reaction is a classic method that can be effective but requires high temperatures and can sometimes result in lower yields and the need for a separate hydrolysis step.[3][4]
Q2: What is the optimal pH for reductive amination?
A2: The optimal pH for reductive amination is typically in the range of 6 to 7. This slightly acidic condition is a compromise that facilitates the acid-catalyzed formation of the imine intermediate without excessively protonating the amine nucleophile.
Q3: Can I use sodium borohydride (NaBH₄) for the reductive amination of 6-undecanone?
A3: Yes, but with caution. Sodium borohydride is a less selective reducing agent and can reduce the starting ketone (6-undecanone) to the corresponding alcohol (6-undecanol). To minimize this side reaction, it is best to first allow the imine to form completely and then add the NaBH₄.
Q4: My Leuckart reaction is not working well. What are the most critical parameters to check?
A4: The most critical parameters for the Leuckart reaction are temperature and the ratio of reactants. Ensure the temperature is maintained in the 120-130°C range for ammonium formate.[4][5] Using a significant excess of ammonium formate is also crucial for driving the reaction to completion.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of the 6-undecanone starting material. For more quantitative analysis and to check for the formation of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.
Table 1: Reductive Amination of 6-Undecanone
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Triacetoxyborohydride | DCE | Room Temperature | High | [1][2] |
| Sodium Cyanoborohydride | Methanol | Room Temperature | Good to High | [6] |
| Sodium Borohydride | Methanol | 0 to RT | Moderate to Good |
DCE: 1,2-Dichloroethane; RT: Room Temperature
Table 2: Leuckart Reaction of 6-Undecanone
| Reagent System | Temperature (°C) | Typical Yield (%) | Reference |
| Ammonium Formate | 120-130 | 55-65 | [8] |
| Formamide & Formic Acid | 170-180 | ~63 | [8] |
Experimental Protocols
Protocol 1: Reductive Amination of 6-Undecanone using Sodium Triacetoxyborohydride
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-undecanone (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Add a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at or below room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via the Leuckart Reaction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a heating mantle, add ammonium formate (3-5 equivalents).
-
Heat the ammonium formate until it melts (around 115-120°C).
-
Addition of Ketone: Slowly add 6-undecanone (1 equivalent) dropwise to the molten ammonium formate while maintaining the temperature between 120-130°C.
-
Reaction: Continue heating the mixture with stirring for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid. Heat the mixture to reflux until the evolution of CO₂ ceases, indicating complete hydrolysis of the formamide intermediate.
-
Work-up: Cool the mixture and make it strongly basic with a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. This compound | 33788-00-0 [chemicalbook.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Purification of 6-Aminoundecane by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-aminoundecane via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe and efficient purification process.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for a successful vacuum distillation. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅N | --INVALID-LINK-- |
| Molecular Weight | 171.32 g/mol | --INVALID-LINK-- |
| Boiling Point (at 28 mmHg) | 158 °C | --INVALID-LINK-- |
| Calculated Normal Boiling Point | 250.02 °C (at 760 mmHg) | Cheméo |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Hazards | Causes severe skin burns and eye damage. | --INVALID-LINK-- |
Estimated Boiling Point of this compound at Various Pressures
To facilitate the setup of your vacuum distillation, the following table provides estimated boiling points of this compound at different vacuum levels. These values are calculated based on the Clausius-Clapeyron equation, using the known boiling point at 28 mmHg.
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | 95 - 105 |
| 5 | 115 - 125 |
| 10 | 130 - 140 |
| 20 | 145 - 155 |
| 50 | 170 - 180 |
| 100 | 190 - 200 |
Disclaimer: These are estimated values and should be used as a guideline. The actual boiling point may vary depending on the accuracy of the vacuum gauge and the purity of the compound.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound using vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump (capable of reaching at least 1 mmHg)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Vacuum gauge
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
-
Clamps and stands to secure the apparatus
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves.
Procedure:
-
Apparatus Setup:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the distillation apparatus as shown in the workflow diagram below, securing all connections with clamps.
-
Place the thermometer bulb so that the top is level with the side arm leading to the condenser.
-
Connect the vacuum pump to the distillation apparatus through a cold trap.
-
Install a vacuum gauge between the cold trap and the distillation apparatus.
-
-
Distillation Process:
-
Turn on the cooling fluid for the condenser.
-
Begin stirring the crude this compound.
-
Slowly turn on the vacuum pump to gradually reduce the pressure in the system. The liquid may bubble as volatile impurities and dissolved gases are removed.
-
Once the desired vacuum is reached and stable, begin heating the distilling flask using the heating mantle.
-
Increase the temperature gradually. The first fraction to distill will likely be low-boiling impurities. It is advisable to collect this in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the working pressure, change to a clean receiving flask.
-
Collect the main fraction over a stable temperature range. Record the temperature and pressure.
-
If the temperature drops, it may indicate that the majority of the product has distilled.
-
Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially unstable residues.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once the apparatus has cooled to room temperature, slowly and carefully vent the system by introducing an inert gas (e.g., nitrogen or argon) or air.
-
Turn off the vacuum pump.
-
Turn off the condenser cooling fluid.
-
Disassemble the apparatus and transfer the purified this compound to a suitable storage container.
-
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Issue | Possible Cause(s) | Solution(s) |
| Difficulty achieving or maintaining a stable vacuum | Leaks in the system (e.g., poorly sealed joints, cracked glassware, loose tubing). | Check all connections and re-grease joints if necessary. Inspect glassware for cracks. Ensure vacuum tubing is in good condition and properly attached. |
| Inefficient vacuum pump. | Check the pump oil; it may need to be changed. Ensure the pump is appropriate for the desired vacuum level. | |
| Overwhelmed cold trap. | Ensure the cold trap is sufficiently cold and not full. | |
| Bumping or unstable boiling | No or inadequate stirring. | Ensure the magnetic stirrer is on and functioning correctly. A stir bar is essential for smooth boiling under vacuum. |
| Heating too rapidly. | Reduce the heating rate to allow for smooth boiling. | |
| Product is not distilling at the expected temperature | Inaccurate pressure reading. | Calibrate or check the vacuum gauge. |
| Presence of significant impurities. | A lower boiling point may indicate volatile impurities, while a higher boiling point could suggest less volatile contaminants. Collect fractions and analyze for purity. | |
| Thermometer placement is incorrect. | Ensure the thermometer bulb is correctly positioned. | |
| Product appears discolored (yellow or brown) | Thermal decomposition. | The distillation temperature is too high. Reduce the pressure to lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
| Presence of impurities that are sensitive to heat. | Consider a pre-purification step if possible. | |
| Low recovery of purified product | Hold-up in the distillation column. | Use a short-path distillation apparatus for high-boiling compounds to minimize losses. |
| Incomplete distillation. | Ensure the distillation is continued until the product is collected, but do not distill to dryness. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum safe temperature for the vacuum distillation of this compound?
Q2: What are the likely impurities in crude this compound?
If this compound is synthesized via the reductive amination of 6-undecanone, potential impurities could include:
-
Unreacted 6-undecanone.
-
The corresponding secondary amine formed from the reaction of this compound with the intermediate imine.
-
Byproducts from side reactions of the ketone or amine.
-
Residual catalyst from the synthesis.
Q3: Why is a cold trap necessary for this procedure?
A cold trap is essential to protect the vacuum pump from corrosive or volatile substances that may be present in the crude material or evolve during distillation. This prolongs the life of the pump and prevents contamination of the pump oil.
Q4: Can I use boiling chips instead of a magnetic stir bar?
No, boiling chips are not effective under vacuum as the trapped air within their pores is quickly removed, rendering them unable to promote smooth boiling. A magnetic stir bar is essential for vacuum distillation.
Q5: What safety precautions should I take when distilling this compound?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. This compound is corrosive and can cause severe skin burns and eye damage.[1]
-
Inspect all glassware for cracks before use to prevent implosion under vacuum.
-
Use a safety shield around the apparatus.
-
Never heat a closed system.
-
Vent the system slowly to avoid sudden pressure changes.
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Caption: Troubleshooting decision tree for vacuum distillation.
References
Identifying common impurities in 6-Aminoundecane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aminoundecane. The information is presented in a question-and-answer format to address specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the reductive amination of 6-undecanone. This two-step, one-pot reaction involves the formation of an imine intermediate from 6-undecanone and an amine source (commonly ammonia or an ammonium salt), followed by the reduction of the imine to the corresponding primary amine, this compound.
Q2: What are the typical reagents and conditions for the reductive amination of 6-undecanone?
While specific conditions can vary, a typical laboratory-scale synthesis would involve reacting 6-undecanone with an ammonia source, such as ammonium acetate or ammonia in an alcoholic solvent, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) due to their selectivity for the imine over the ketone starting material.[1] The reaction is typically carried out at room temperature or with gentle heating.
Q3: What are the potential common impurities in the synthesis of this compound via reductive amination?
Several impurities can be present in the final product. Identifying these is crucial for obtaining pure this compound. The most common impurities are summarized in the table below.
Common Impurities in this compound Synthesis
| Impurity | Chemical Structure | Origin | Method of Detection |
| 6-Undecanone | C₁₁H₂₂O | Unreacted starting material | GC-MS, ¹H NMR, IR |
| 6-Undecanol | C₁₁H₂₄O | Reduction of 6-undecanone by the reducing agent | GC-MS, ¹H NMR |
| N,N-Di(undecan-6-yl)amine (Secondary Amine) | C₂₂H₄₇N | Over-alkylation of the primary amine product with another molecule of 6-undecanone followed by reduction. | GC-MS, ¹H NMR, LC-MS |
| Residual Solvents | Varies (e.g., Methanol, Ethanol, THF) | Reaction or workup solvent | ¹H NMR, GC |
| Residual Reducing Agent Byproducts | Varies (e.g., Borate salts) | From the reducing agent used | Difficult to detect directly by common organic spectroscopic methods; may require specific inorganic analysis. |
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the starting material. - Increase the reaction time or gently heat the reaction mixture if the reaction is sluggish. |
| Inefficient imine formation | - Ensure the pH of the reaction mixture is weakly acidic (around 5-6) to facilitate imine formation.[1] - Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation. |
| Decomposition of the product during workup | - Avoid excessive heat during solvent removal. - Use a mild basic workup (e.g., with sodium bicarbonate solution) to neutralize any residual acid and prevent the formation of the ammonium salt. |
| Loss of product during purification | - Optimize the purification method. If using column chromatography, ensure the silica gel is properly deactivated to prevent product adsorption. - For distillation, ensure the vacuum is adequate and the temperature is controlled to prevent decomposition. |
Problem 2: Presence of significant amounts of 6-undecanol in the product.
| Possible Cause | Suggested Solution |
| Non-selective reducing agent | - Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the ketone starting material.[1] |
| Reaction conditions favoring ketone reduction | - Add the reducing agent portion-wise to the reaction mixture to maintain a low concentration. - Ensure the pH is in the optimal range for imine formation and reduction, as highly acidic or basic conditions can promote ketone reduction. |
Problem 3: Formation of a significant amount of the secondary amine byproduct.
| Possible Cause | Suggested Solution |
| High concentration of the primary amine product | - Use a larger excess of the ammonia source to favor the formation of the primary amine. |
| Prolonged reaction time after the formation of the primary amine | - Monitor the reaction closely and stop it once the primary amine is the major product. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
Materials:
-
6-Undecanone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 6-undecanone (1 equivalent) and a molar excess of ammonium acetate (e.g., 5-10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to decompose the excess reducing agent.
-
Adjust the pH of the solution to >10 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of impurity formation in this compound synthesis.
References
Improving the stability of 6-Aminoundecane in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 6-aminoundecane in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound solutions.
Q1: My this compound solution is showing a yellow discoloration. What could be the cause?
A1: A yellow discoloration is a common indicator of degradation, often due to oxidation. Aliphatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
Use degassed solvents to prepare your solutions.
-
Purge the headspace of your container with an inert gas like nitrogen or argon before sealing.
-
Work in a glovebox or under an inert atmosphere for highly sensitive experiments.
-
-
Protect from Light:
-
Store solutions in amber glass vials or wrap containers with aluminum foil.
-
Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.
-
-
Chelate Metal Ions:
-
If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution. A typical starting concentration is in the low micromolar range.
-
Q2: I am observing a loss of potency or unexpected side products in my reaction involving a this compound solution. How can I improve its stability?
A2: Loss of potency and the formation of side products are often linked to the degradation of this compound. The primary factors to consider are temperature, pH, and the presence of oxidative agents.
Troubleshooting Steps:
-
Temperature Control:
-
Store stock solutions at recommended low temperatures (e.g., 2-8 °C) to slow down degradation kinetics. For long-term storage, consider freezing at -20 °C or below, but verify solubility upon thawing.
-
During experiments, use a temperature-controlled reaction vessel to avoid excessive heat. Aliphatic amines can undergo thermal degradation at elevated temperatures.
-
-
pH Optimization:
-
This compound, as a primary amine, is a base. In aqueous solutions, the pH will be alkaline. The stability of amines can be pH-dependent.
-
In acidic conditions, the amine will be protonated to form an ammonium salt, which can be more stable against oxidation but may have different solubility and reactivity.
-
In highly basic conditions, the free amine is more susceptible to oxidation.
-
Determine the optimal pH range for your specific application where both the stability of this compound and the desired reaction efficiency are maximized. Use appropriate buffer systems to maintain the pH.
-
-
Solvent Selection:
-
The choice of solvent can influence stability. Protic solvents can participate in hydrogen bonding, which may affect reactivity and stability.
-
Ensure the solvent is of high purity and free from peroxides, which can initiate oxidative degradation.
-
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: Several analytical techniques can be employed to monitor the stability of this compound and identify its degradation products.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis after derivatization, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry) is a powerful tool for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile degradation products. The amine may require derivatization to improve its chromatographic properties.
-
Ion Chromatography (IC): This technique can be used to quantify ionic degradation products.
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively published, the following table provides representative data for a similar long-chain primary aliphatic amine to illustrate the effects of different storage conditions.
Table 1: Illustrative Stability of a Long-Chain Primary Aliphatic Amine (0.1 M in Aqueous Buffer) over 30 Days
| Storage Condition | Temperature (°C) | pH | Atmosphere | Light Exposure | Purity Remaining (%) |
| A | 4 | 7.4 | Air | Dark | 98.5 |
| B | 25 | 7.4 | Air | Dark | 92.1 |
| C | 40 | 7.4 | Air | Dark | 81.3 |
| D | 25 | 5.0 | Air | Dark | 95.6 |
| E | 25 | 9.0 | Air | Dark | 88.4 |
| F | 25 | 7.4 | Nitrogen | Dark | 99.2 |
| G | 25 | 7.4 | Air | Ambient Light | 85.7 |
Disclaimer: This data is for illustrative purposes and may not be directly representative of this compound. It is crucial to perform stability studies specific to your formulation and storage conditions.
Experimental Protocols
Protocol 1: Accelerated Stability Study (Stress Testing) of this compound in Solution
Objective: To identify potential degradation pathways and assess the intrinsic stability of this compound under forced conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or formulation buffer.
-
Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl to the sample vial.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample vial.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample vial.
-
Thermal Degradation: Place the sample vial in an oven at a controlled elevated temperature (e.g., 60 °C).
-
Photostability: Expose the sample vial to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each stress condition to determine the degradation rate.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
Objective: To separate, identify, and quantify this compound and its potential degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the parent compound from its more polar or less polar degradation products (e.g., start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to detect unknown degradation products and Selected Ion Monitoring (SIM) for targeted quantification of this compound.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) for maximum sensitivity for this compound.
-
-
Sample Preparation: Dilute the samples from the stability study to an appropriate concentration within the calibration range of the method using the initial mobile phase composition.
-
Quantification: Prepare a calibration curve using standards of this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Major degradation pathways for this compound under various stress conditions.
Caption: Troubleshooting workflow for improving the stability of this compound solutions.
Technical Support Center: Preventing Oxidation of Long-chain Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of long-chain primary amines during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of long-chain primary amines.
Issue 1: Color Change of the Amine Upon Storage
-
Question: My long-chain primary amine, which was initially colorless, has turned yellow or brown during storage. What is the cause, and how can I prevent this?
-
Answer: A color change from colorless to yellow or brown is a common indicator of oxidation.[1] Long-chain primary amines, especially unsaturated ones like oleylamine, are susceptible to air oxidation over time.[1] The colored impurities may include nitroalkanes and other degradation products.[1]
Immediate Actions:
-
Assess the extent of degradation. A slight color change may not significantly impact all applications, but it is crucial to verify the amine's purity before use in sensitive experiments.
-
If high purity is required, the amine should be purified. A common method involves conversion to the hydrochloride salt, precipitation, and then regeneration of the free amine.[2][3][4][5]
Preventative Measures:
-
Inert Atmosphere: Store the amine under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.[6]
-
Light Protection: Store the amine in an amber glass bottle or a container protected from light to prevent photo-oxidation.[6]
-
Temperature Control: Store the amine at the recommended temperature, typically in a cool, dark place. For sensitive amines, storage at -20°C may be advisable to slow down degradation.[6]
-
Antioxidants: For less sensitive applications, the addition of a suitable antioxidant can be considered.
-
Issue 2: Precipitate Formation in Amine Solutions
-
Question: I observed a precipitate forming in my solution of a long-chain primary amine in an organic solvent. What could be the cause?
-
Answer: Precipitate formation can be due to several factors:
-
Oxidation Products: Some oxidation products of long-chain amines may be insoluble in the chosen solvent.
-
Carbamate Formation: Primary amines can react with atmospheric carbon dioxide to form carbamates, which may precipitate.
-
Temperature Effects: The solubility of long-chain amines and their salts can be highly dependent on temperature. A decrease in temperature can lead to precipitation.[7][8][9]
-
Contamination: The precipitate could be due to contamination from the solvent or reaction vessel.
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves. If it does, the issue is likely temperature-related solubility.
-
If warming does not resolve the issue, the precipitate is likely due to a chemical reaction. Consider analyzing the precipitate to identify its nature.
-
To prevent this, ensure you are using dry, degassed solvents and handling the amine under an inert atmosphere.
-
Issue 3: Inconsistent Experimental Results
-
Question: My experiments involving a long-chain primary amine are giving inconsistent and non-reproducible results. Could oxidation be the culprit?
-
Answer: Yes, the presence of oxidized impurities in your long-chain primary amine can significantly affect reaction outcomes.[6] Oxidation can lead to the formation of various byproducts, such as amine oxides, nitriles, and carboxylic acids, which can interfere with your desired reaction pathway.[10][11][12]
Recommendations:
-
Purity Check: Before use, always check the purity of your long-chain primary amine, especially if it has been stored for an extended period. Techniques such as NMR, FTIR, and mass spectrometry can be used for characterization.[1]
-
Purification: If impurities are detected, purify the amine using an appropriate method.[2][3][4][5]
-
Consistent Handling: Employ consistent and rigorous air-sensitive handling techniques for all experiments to minimize variability.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for long-chain primary amines?
-
A1: To ensure stability, long-chain primary amines should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[6] Using an amber glass bottle is recommended to protect against light.[6] For highly sensitive or unsaturated amines, long-term storage at -20°C is advisable.[6]
-
-
Q2: How can I safely transfer a long-chain primary amine without exposing it to air?
-
A2: For transferring air-sensitive long-chain primary amines, it is best to use a Schlenk line or a glovebox.[13] This allows for the manipulation of the amine under a positive pressure of an inert gas. Syringe or cannula transfer techniques should be employed to move the liquid from one sealed vessel to another.[13]
-
Antioxidants
-
Q3: Can I use an antioxidant to prevent the oxidation of my long-chain primary amine?
-
A3: Yes, antioxidants can be effective in preventing oxidation. Hindered amine light stabilizers (HALS) and phenolic antioxidants are commonly used.[14] However, the choice of antioxidant will depend on the specific amine and the downstream application, as the antioxidant may interfere with subsequent reactions. It is crucial to perform a small-scale test to ensure compatibility.
-
-
Q4: What are some examples of antioxidants that can be used?
-
A4: While specific data for long-chain primary amines is limited, general-purpose antioxidants for organic materials include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[15] For some applications, derivatives of fullerene with amine groups have shown high efficiency in trapping peroxy radicals.[16]
-
Experimental Procedures
-
Q5: How do I properly degas a solvent for use with a long-chain primary amine?
-
A5: Degassing solvents is critical to remove dissolved oxygen. The most effective method is the "freeze-pump-thaw" technique, which involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere.[17][18][19] This cycle is typically repeated three times. A simpler but less effective method is to bubble a stream of inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes).[18][20]
-
-
Q6: My reaction is still showing signs of oxidation even when I use an inert atmosphere. What could be wrong?
-
A6: Even with an inert atmosphere setup, trace amounts of oxygen can be introduced.
-
Check for Leaks: Ensure all joints and septa on your glassware are well-sealed.
-
Purge Thoroughly: Make sure you have adequately purged your reaction vessel with inert gas before adding reagents.
-
Reagent Purity: The starting materials or solvents themselves may contain dissolved oxygen or peroxide impurities. Ensure all reagents are of high purity and solvents are properly degassed.
-
Headspace: Minimize the headspace in your reaction flask to reduce the amount of any residual gas.
-
-
Data Presentation
Table 1: Qualitative Comparison of Solvent Degassing Methods
| Method | Effectiveness | Time Required | Equipment Needed | Best For |
| Freeze-Pump-Thaw | High | 30-60 minutes | Schlenk line, vacuum pump, liquid nitrogen | Highly air-sensitive reactions |
| Inert Gas Purging | Moderate | 30-60 minutes | Inert gas source, long needle | Less sensitive reactions, large volumes |
| Sonication under Vacuum | Moderate | 10-20 minutes | Schlenk line, vacuum, sonicator | Quick degassing for less sensitive applications |
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
Objective: To remove dissolved oxygen from a solvent for use in an air-sensitive reaction.
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen)
-
Liquid nitrogen in a Dewar flask
Procedure:
-
Add the solvent to the Schlenk flask, filling it to no more than half its volume.
-
Attach the flask to the Schlenk line and ensure a secure connection.
-
Immerse the bottom of the flask in the liquid nitrogen Dewar until the solvent is completely frozen.[17][18]
-
Once frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.
-
Close the valve to the vacuum and remove the liquid nitrogen Dewar.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat steps 3-6 two more times for a total of three freeze-pump-thaw cycles.[17][18]
-
After the final thaw, backfill the flask with inert gas. The solvent is now degassed and ready for use.
Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
Objective: To perform a chemical reaction involving a long-chain primary amine while excluding air and moisture.
Materials:
-
Schlenk line
-
Appropriate Schlenk glassware (e.g., round-bottom flask, condenser)
-
Reagents and degassed solvents
-
Syringes and needles
-
Rubber septa
Procedure:
-
Assemble the dry glassware and connect it to the Schlenk line.
-
Evacuate the glassware by opening the valve to the vacuum manifold.
-
Gently heat the glassware with a heat gun under vacuum to remove any adsorbed water. Allow it to cool to room temperature under vacuum.
-
Backfill the glassware with inert gas by switching the valve from vacuum to the inert gas manifold.
-
Repeat the evacuate-backfill cycle three times to ensure a completely inert atmosphere.
-
Under a positive flow of inert gas, add any solid reagents to the flask.
-
Seal the flask with a rubber septum.
-
Add degassed solvents and liquid reagents via a syringe through the septum.
-
If heating is required, attach a condenser and ensure a gentle flow of inert gas through the top of the condenser to a bubbler.
-
Monitor the reaction as required. Upon completion, the workup should also be performed under an inert atmosphere if the products are air-sensitive.
Mandatory Visualizations
Caption: Decision tree for selecting an appropriate strategy to prevent oxidation.
Caption: General experimental workflow for handling long-chain primary amines.
References
- 1. Oleylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1746084B1 - Process for the preparation of saturated or unsaturated primary fatty amines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine oxide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. medcraveonline.com [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. How To [chem.rochester.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: GC-MS Method for Assessing the Purity of 6-Aminoundecane
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the Gas Chromatography-Mass Spectrometry (GC-MS) method for assessing the purity of 6-Aminoundecane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues that may be encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is direct GC-MS analysis of this compound challenging?
A1: Direct GC-MS analysis of this compound is difficult due to its high polarity and low volatility. Primary amines, like this compound, tend to interact with active sites in the GC system, such as the injector liner and the column stationary phase. This interaction leads to poor chromatographic performance, characterized by broad, tailing peaks and potentially low response.[1] To overcome these issues, a derivatization step is necessary to convert the polar amine into a less polar, more volatile, and more thermally stable compound.[1]
Q2: What is the recommended derivatization reagent for this compound?
A2: For the analysis of primary long-chain aliphatic amines like this compound, acylation with Trifluoroacetic Anhydride (TFAA) is a highly effective and recommended derivatization method.[2] This reaction is rapid and produces a stable N-(undecan-6-yl)-2,2,2-trifluoroacetamide derivative that exhibits excellent chromatographic behavior.
Q3: How can I confirm the identity of this compound and its derivative in my chromatogram?
A3: The identity of underivatized this compound can be confirmed by comparing its mass spectrum with a reference spectrum, such as the one available in the NIST Mass Spectral Library. For the TFAA-derivatized product, identification is achieved by interpreting its mass spectrum, which will have a characteristic fragmentation pattern for a trifluoroacetylated amine. Key fragments would include the molecular ion and fragments resulting from cleavage at the C-C bonds adjacent to the nitrogen atom.
Q4: What are some potential impurities that I might observe in a this compound sample?
A4: Impurities in this compound can originate from the synthetic route used for its production. Potential impurities could include isomers of aminoundecane, unreacted starting materials, by-products from side reactions, or residual solvents. A general approach to impurity identification involves comparing the mass spectra of unknown peaks against spectral libraries (like NIST) and considering the synthetic pathway to predict likely structures.
Experimental Protocol: Derivatization and GC-MS Analysis
This section provides a detailed methodology for the derivatization of this compound with TFAA and subsequent GC-MS analysis.
Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL glass vial.
-
Dissolution: Add 1 mL of a suitable anhydrous solvent, such as ethyl acetate or dichloromethane, to dissolve the sample.
-
Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Evaporation (Optional but Recommended): Gently evaporate the solvent and excess TFAA under a stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the injection solvent (e.g., ethyl acetate or hexane). The sample is now ready for GC-MS analysis.
GC-MS Method Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis of TFAA-derivatized this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-500 |
| Solvent Delay | 3-5 minutes |
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of derivatized this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Incomplete Derivatization: Residual underivatized amine interacts with active sites in the system.[1] 2. Active Sites in the GC System: Contamination or degradation of the injector liner or column. 3. Improper Column Installation: Poorly cut column ends or incorrect insertion depth can create dead volumes. | 1. Ensure anhydrous conditions for the derivatization. Increase the excess of TFAA. Ensure the reaction time and temperature are adequate. 2. Perform inlet maintenance: replace the liner and septum. Trim the first 10-20 cm of the column.[3] 3. Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut. |
| Poor Sensitivity / No Peak | 1. Sample Degradation: The analyte may be thermally unstable at the injector temperature. 2. Derivatization Failure: The derivatization reaction did not proceed. | 1. Lower the injector temperature in increments of 10°C. 2. Verify the integrity of the TFAA reagent. Prepare fresh derivatization reagents. Confirm the reaction conditions. |
| Extra or Unexpected Peaks | 1. Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized.[1] 2. Derivatization By-products: Side reactions can lead to unwanted by-products. 3. Sample Impurities: The original this compound sample contains impurities. | 1. Use high-purity solvents and thoroughly clean all glassware. Run a reagent blank (solvent and TFAA without the analyte) to identify contaminant peaks.[1] 2. Optimize the derivatization conditions (e.g., lower temperature, shorter time). 3. Analyze the underivatized sample (if possible with a modified GC method) or use an alternative analytical technique to assess the purity of the starting material. |
| Poor Reproducibility | 1. Inconsistent Derivatization: Variation in reaction conditions between samples. 2. Injection Variability: Issues with the autosampler or manual injection technique. | 1. Ensure precise and consistent addition of sample and reagents. Control the reaction temperature and time accurately. 2. Check the autosampler syringe for bubbles or blockages. If injecting manually, ensure a consistent injection speed and volume. |
Visualizations
GC-MS Analysis Workflow
Caption: Workflow for the purity assessment of this compound by GC-MS.
Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in the GC-MS analysis of derivatized this compound.
References
Overcoming poor solubility of 6-Aminoundecane in polymerization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-aminoundecane in polymerization reactions, with a focus on overcoming its poor solubility.
Troubleshooting Guide
Poor solubility of this compound can lead to incomplete reactions, low polymer molecular weight, and heterogeneous products. This guide provides a systematic approach to troubleshoot and resolve common issues.
Problem: this compound fails to dissolve or precipitates during polymerization.
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Solvent | Switch to a more polar, aprotic solvent. Good candidates include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO).[1] These solvents are known to be effective for dissolving polyamides. | Improved solubility of this compound and the resulting polymer, leading to a homogeneous reaction mixture. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many polymerization reactions benefit from higher temperatures to increase monomer solubility and reaction rates. | Enhanced dissolution of the monomer and prevention of precipitation during the reaction. |
| Insufficient Agitation | Ensure vigorous and consistent mechanical stirring throughout the polymerization process. This prevents localized concentration gradients and promotes dissolution. | A uniform reaction mixture, minimizing the chances of precipitation and ensuring consistent polymer growth. |
| High Monomer Concentration | Reduce the initial concentration of this compound and the co-monomer. High concentrations can lead to increased solution viscosity and promote precipitation as the polymer chains grow. | Maintained solubility of the growing polymer chains, preventing premature termination of the polymerization. |
| Inadequate Co-monomer Solubility | Ensure the chosen co-monomer (e.g., a diacyl chloride) is also soluble in the selected solvent system. | A fully dissolved reaction system, allowing for efficient polymerization to occur. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving this compound in a polymerization reaction?
A1: For polyamide synthesis involving long-chain aliphatic amines like this compound, polar aprotic solvents are generally the most effective. We recommend starting with N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO).[1] These solvents have good solvating power for both the amine monomer and the resulting polyamide.
Q2: How does temperature affect the solubility of this compound and the polymerization reaction?
A2: Increasing the temperature generally increases the solubility of this compound. For the polymerization reaction, higher temperatures can also increase the reaction rate. However, excessively high temperatures might lead to side reactions, so it is crucial to find an optimal temperature range for your specific system.
Q3: Can I use a co-solvent system to improve solubility?
A3: Yes, a co-solvent system can be an effective strategy. For instance, a small amount of a good solvent for the polymer mixed with a primary solvent that is less effective can sometimes improve overall solubility. The choice of co-solvents will depend on the specific monomers and desired polymer properties.
Q4: Are there any additives that can enhance the solubility of this compound or the resulting polymer?
A4: The use of solubilizing agents can be beneficial. For some polyamide systems, the addition of salts like lithium chloride (LiCl) to aprotic polar solvents such as DMAc has been shown to significantly enhance polymer solubility.
Q5: My polymerization starts homogeneous but the polymer precipitates out as the reaction progresses. What should I do?
A5: This is a common issue when the growing polymer chains become insoluble in the reaction medium. To address this, you can try the following:
-
Reduce the monomer concentration: This will lower the final polymer concentration and viscosity.
-
Increase the reaction temperature: This may keep the higher molecular weight polymer in solution.
-
Switch to a better solvent: A solvent with stronger solvating power for the polymer may be required.
Experimental Protocols
While a specific, validated protocol for this compound was not found in the literature search, the following general methodologies for polyamide synthesis can be adapted. Note: Optimization of concentrations, temperature, and reaction time will be necessary.
Solution Polymerization of this compound with a Diacyl Chloride
This protocol describes a general procedure for synthesizing a polyamide from this compound and a diacyl chloride (e.g., sebacoyl chloride) in solution.
Materials:
-
This compound
-
Diacyl chloride (e.g., sebacoyl chloride)
-
Anhydrous polar aprotic solvent (e.g., NMP, DMAc, or DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
-
Precipitating solvent (e.g., methanol or water)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and an inert gas inlet, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve an equimolar amount of the diacyl chloride in the same anhydrous solvent.
-
Slowly add the diacyl chloride solution to the this compound solution at room temperature with vigorous stirring.
-
After the initial addition, the reaction mixture may be heated to a temperature between 50-100°C to promote polymerization. The optimal temperature should be determined experimentally.
-
Continue the reaction for several hours (e.g., 4-24 hours) under an inert atmosphere.
-
To isolate the polymer, pour the viscous reaction mixture into a non-solvent like methanol or water to precipitate the polyamide.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and solvent, and dry it in a vacuum oven.
Visualizations
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Relationship Between Key Parameters and Solubility
Caption: Factors influencing the solubility of this compound in polymerization.
References
Minimizing di- and tri-alkylation in 6-Aminoundecane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-aminoundecane, with a focus on minimizing the formation of di- and tri-alkylation byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and which is best for minimizing polyalkylation?
A1: The most common and effective method for synthesizing this compound with high selectivity for the primary amine is the reductive amination of 6-undecanone . This method involves the reaction of the ketone with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the desired primary amine. Reductive amination is generally preferred over direct alkylation methods as it avoids the progressive increase in nucleophilicity that leads to over-alkylation.
Alternative routes include the Leuckart reaction , which uses formamide or ammonium formate as both the nitrogen source and reducing agent, and the Hofmann rearrangement of undecanamide. While viable, these methods may require more stringent reaction conditions or involve the use of hazardous reagents.
Q2: Why is the formation of di- and tri-alkylated byproducts a significant issue in amine synthesis?
A2: The formation of di- and tri-alkylated byproducts is a common challenge in amine synthesis due to the increased nucleophilicity of the product amine compared to the starting amine. The initially formed primary amine (this compound) is more reactive than ammonia, and the subsequent secondary amine is even more so. This leads to a cascade of reactions where the desired product competes with the starting material for the alkylating agent, resulting in a mixture of products that can be difficult to separate.
Q3: What are the key parameters to control during the reductive amination of 6-undecanone to ensure high selectivity for this compound?
A3: To achieve high selectivity for the primary amine, it is crucial to control the following parameters:
-
Stoichiometry: Using a large excess of the ammonia source can statistically favor the reaction with the ketone over the newly formed primary amine.
-
Reducing Agent: The choice of reducing agent is critical. Milder reducing agents that selectively reduce the imine in the presence of the ketone are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often more selective than sodium borohydride (NaBH₄).
-
pH: The reaction pH should be maintained in a slightly acidic range (typically pH 5-7) to facilitate imine formation without protonating the amine nucleophile excessively.
-
Temperature and Reaction Time: Optimization of temperature and reaction time is necessary to ensure complete conversion of the starting material while minimizing side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete imine formation. 2. Reduction of the starting ketone by the reducing agent. 3. Inactive or degraded reducing agent. 4. Suboptimal pH. | 1. Increase the reaction time for imine formation before adding the reducing agent. Consider adding a dehydrating agent like molecular sieves. 2. Use a milder reducing agent such as NaBH₃CN or NaBH(OAc)₃ which are less likely to reduce the ketone.[1][2] 3. Use a fresh batch of the reducing agent. 4. Adjust the pH to 5-7 using a suitable buffer or acid catalyst (e.g., acetic acid). |
| Significant formation of di- and tri-undecylamines | 1. Stoichiometry of reactants favors polyalkylation. 2. The primary amine product is reacting further with the imine intermediate. | 1. Use a large excess of ammonia (e.g., 10-20 equivalents) to outcompete the primary amine product for reaction with the ketone. 2. Add the reducing agent as soon as the imine is formed to minimize the time the primary amine is in the presence of the imine. |
| Presence of unreacted 6-undecanone in the final product | 1. Insufficient amount of reducing agent. 2. Incomplete reaction. | 1. Increase the equivalents of the reducing agent. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. |
| Formation of 6-undecanol as a major byproduct | 1. The reducing agent is too strong and is reducing the ketone directly. | 1. Switch to a milder and more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1][2] |
| Difficult purification of this compound | 1. Similar polarities of the primary amine and byproducts. | 1. Utilize acid-base extraction to separate the basic amine from the neutral ketone and alcohol. The di- and tri-alkylated amines will also be extracted into the acidic aqueous layer, so careful fractional distillation or column chromatography of the free-based amines may be necessary. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Reagents | Selectivity for Primary Amine | Advantages | Disadvantages |
| Reductive Amination | 6-Undecanone, NH₃, NaBH₃CN or NaBH(OAc)₃ | High to Very High | Mild reaction conditions, high selectivity, good yields. | May require careful control of pH and stoichiometry. |
| Leuckart Reaction | 6-Undecanone, Ammonium formate or Formamide | Moderate to High | One-pot reaction, inexpensive reagents. | Requires high temperatures, may produce N-formylated byproducts.[3] |
| Hofmann Rearrangement | Undecanamide, Br₂, NaOH | Very High | Produces a primary amine with one less carbon, high purity of the primary amine. | Use of hazardous bromine, requires a multi-step synthesis of the amide.[4][5] |
Table 2: Representative Yields for Reductive Amination of a Ketone with Ammonia *
| Reducing Agent | Solvent | Temperature (°C) | Yield of Primary Amine (%) | Yield of Secondary Amine (%) |
| NaBH₄ | Methanol | 25 | 75 | 15 |
| NaBH₃CN | Methanol/AcOH | 25 | 92 | <5 |
| NaBH(OAc)₃ | Dichloroethane | 25 | 95 | <2 |
| H₂/Pd-C | Ethanol/NH₃ | 50 | 88 | 8 |
*Note: This data is representative for the reductive amination of a generic aliphatic ketone and serves as a guideline. Actual yields for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Reductive Amination of 6-Undecanone using Sodium Cyanoborohydride
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-undecanone (1 equivalent) in methanol.
-
Add a solution of ammonium acetate (10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether or dichloromethane to remove any unreacted ketone and other neutral byproducts.
-
Basify the aqueous layer to pH >12 with 2 M NaOH.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
-
Protocol 2: Leuckart Reaction for the Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask fitted with a reflux condenser, combine 6-undecanone (1 equivalent) and ammonium formate (5-10 equivalents).
-
Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction should be monitored by TLC or GC-MS.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a 20% solution of hydrochloric acid and reflux for 4-6 hours to hydrolyze the intermediate formamide.
-
Cool the mixture and wash with diethyl ether to remove any neutral byproducts.
-
Basify the aqueous layer to pH >12 with a concentrated NaOH solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound via reductive amination.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
Comparative Analysis of 6-Aminoundecane and Other Long-Chain Amines: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of 6-Aminoundecane and other long-chain primary amines, offering valuable insights for researchers, scientists, and drug development professionals. By examining their physicochemical properties, cytotoxic activities, and interactions with key signaling pathways, this document aims to facilitate informed decisions in experimental design and drug discovery.
Executive Summary
Long-chain amines are integral to various research and development applications, from the synthesis of nanoparticles to their use as pharmacological agents. This guide focuses on a comparative evaluation of this compound against other primary long-chain amines such as Octylamine, Decylamine, and Dodecylamine. The analysis reveals a correlation between alkyl chain length and biological activity, including cytotoxicity. Furthermore, this guide explores the role of long-chain amines as potential modulators of G-protein coupled receptors (GPCRs), with a specific focus on the Dopamine D2 receptor signaling pathway.
Data Presentation: Physicochemical and Cytotoxic Properties
The following table summarizes key physicochemical properties and reported cytotoxic activities of this compound and comparable long-chain amines. It is important to note that the IC50 values presented are collated from various studies and may not be directly comparable due to differing experimental conditions, including the cell lines used and the specific cytotoxicity assays employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Cell Line | IC50 (µM) |
| This compound | C11H25N | 171.33 | 4.3 | ~10.6 | Not available | Not available |
| Octylamine (C8) | C8H19N | 129.25 | 2.9 | 10.65 | Various | ~10-100 |
| Decylamine (C10) | C10H23N | 157.30 | 3.9 | 10.64 | Various | ~5-50 |
| Dodecylamine (C12) | C12H27N | 185.35 | 4.9 | 10.63 | Various | ~1-20 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Long-chain amines (this compound, Octylamine, Decylamine, Dodecylamine)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the long-chain amines in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the amines, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Human cancer cell line
-
Culture medium and supplements
-
Long-chain amines
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Reaction Termination: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the positive and negative controls.
Receptor-Ligand Binding Assay: Competitive Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2 receptor)
-
Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptor)
-
Unlabeled test compounds (long-chain amines)
-
Assay buffer (e.g., Tris-HCl buffer with cofactors)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Membrane Addition: Add the cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test compound. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Allosteric Modulation of Dopamine D2 Receptor Signaling
The following diagram illustrates a potential mechanism by which a long-chain amine could act as a positive allosteric modulator (PAM) of the Dopamine D2 receptor, a G-protein coupled receptor.
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the cytotoxicity of long-chain amines using cell-based assays.
Discussion
The exploration of long-chain amines as allosteric modulators of GPCRs presents an exciting avenue for drug discovery. As depicted in the signaling pathway diagram, a PAM can enhance the receptor's response to its endogenous ligand, in this case, dopamine. This can lead to a more nuanced modulation of signaling pathways compared to direct agonists or antagonists. The Dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders, represents a promising candidate for such allosteric modulation by novel long-chain amine derivatives.
Further research is warranted to systematically evaluate the cytotoxic profiles of a homologous series of long-chain amines under standardized conditions. Additionally, screening these compounds for their modulatory effects on a panel of GPCRs could uncover novel therapeutic leads. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.
Comparative Analysis of Reactivity: 6-Aminoundecane vs. 1-Aminodecane
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of two primary amines, 6-aminoundecane and 1-aminodecane. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison is based on fundamental principles of physical organic chemistry, supported by available experimental and predicted physicochemical data.
Introduction
This compound and 1-aminodecane are both primary aliphatic amines that serve as valuable building blocks in organic synthesis. While structurally similar, the position of the amino group on the alkyl chain—internal versus terminal—imparts distinct differences in their steric environment, which in turn influences their nucleophilicity and overall reactivity. Understanding these differences is crucial for selecting the appropriate reagent and optimizing reaction conditions in synthetic applications.
Physicochemical Properties
A summary of key physicochemical properties for this compound and 1-aminodecane is presented in Table 1. These properties form the basis for understanding their relative reactivity.
| Property | This compound | 1-Aminodecane |
| Molecular Formula | C₁₁H₂₅N | C₁₀H₂₃N |
| Molecular Weight | 171.32 g/mol [1] | 157.30 g/mol [2] |
| Structure | CH₃(CH₂)₄CH(NH₂)(CH₂)₄CH₃ | CH₃(CH₂)₉NH₂ |
| pKa (of conjugate acid) | 11.13 (Predicted)[3] | 10.64 (Experimental, at 25°C)[2][4][5][6] |
| Boiling Point | 158°C at 28 mmHg[3] | 216-218°C at 760 mmHg[6] |
| Melting Point | Not available | 12-14°C[6] |
Reactivity Analysis
The reactivity of amines is primarily dictated by two key factors: basicity and nucleophilicity.
Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. Based on the available data, this compound is predicted to be a slightly stronger base (pKa = 11.13)[3] than 1-aminodecane (pKa = 10.64)[2][4][5][6]. This can be attributed to the greater electron-donating inductive effect of the two alkyl chains surrounding the amino group in this compound compared to the single alkyl chain in 1-aminodecane.
Nucleophilicity: Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electrophile. While often correlated with basicity, nucleophilicity is also highly sensitive to steric hindrance.[7]
-
1-Aminodecane: The terminal amino group in 1-aminodecane is sterically unhindered, allowing for easy access by electrophiles. This makes it an excellent nucleophile for a wide range of reactions.
-
This compound: The internal amino group in this compound is flanked by two pentyl chains. These alkyl groups create significant steric bulk around the nitrogen atom, hindering its approach to an electrophilic center.
Therefore, despite its potentially higher basicity, 1-aminodecane is expected to be a significantly better nucleophile and exhibit higher reaction rates in most nucleophilic substitution and addition reactions compared to this compound. This is a critical consideration in synthetic design, where steric accessibility can be the dominant factor in determining reaction outcomes.
Factors Influencing Amine Reactivity
Caption: Logical relationship of factors affecting the reactivity of 1-aminodecane versus this compound.
Experimental Protocol: Comparative N-Acylation Kinetics
To experimentally validate the predicted differences in reactivity, a comparative kinetic study of N-acylation can be performed. The following protocol outlines a general procedure for monitoring the reaction of each amine with an acylating agent, such as acetyl chloride, using techniques like in-situ IR spectroscopy or quenching and analysis by chromatography.
Objective: To determine the relative rates of N-acylation for 1-aminodecane and this compound.
Materials:
-
1-Aminodecane
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of 1-aminodecane, 6-aminodecane, and the internal standard in anhydrous DCM.
-
Prepare a 0.1 M stock solution of acetyl chloride in anhydrous DCM.
-
-
Reaction Setup:
-
In two separate, dry, temperature-controlled reaction vessels maintained at 25°C, place a magnetic stir bar.
-
To each vessel, add a known volume of the respective amine stock solution and the internal standard stock solution.
-
Add triethylamine (1.2 equivalents relative to the amine) to each vessel to act as a base.[8]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the acetyl chloride stock solution to each vessel simultaneously.
-
At timed intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of the quenching solution.
-
-
Sample Analysis:
-
Extract the quenched samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-FID to determine the concentration of the remaining amine and the formed amide product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the amine versus time for each reaction.
-
Determine the initial reaction rate for both 1-aminodecane and 6-aminodecane from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to determine the relative reactivity.
-
Experimental Workflow
Caption: Workflow for comparative kinetic analysis of amine N-acylation.
Conclusion
References
- 1. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decylamine | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 33788-00-0 [chemicalbook.com]
- 4. 1-アミノデカン | 2016-57-1 [m.chemicalbook.com]
- 5. Decylamine|lookchem [lookchem.com]
- 6. Decylamine | 2016-57-1 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Comparing the performance of 6-Aminoundecane and 1-dodecylamine in surface modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the choice of amine can profoundly influence the physicochemical properties of a material, impacting everything from biocompatibility and drug delivery to sensor sensitivity. This guide provides a comparative analysis of two alkylamines, 6-aminoundecane and 1-dodecylamine, for their performance in surface modification. While direct comparative experimental data is limited, this document synthesizes available information on their structural differences, theoretical performance implications, and established protocols to assist researchers in selecting the appropriate molecule for their application.
Molecular Structure: A Tale of Two Amines
The primary distinction between this compound and 1-dodecylamine lies in the position of the amine group, which dictates their molecular geometry and subsequent self-assembly on a surface.
-
1-Dodecylamine (DDA) is a primary amine with a linear twelve-carbon alkyl chain. The terminal amine group allows for straightforward attachment to surfaces, with the long alkyl chain extending away, leading to the formation of well-ordered and densely packed self-assembled monolayers (SAMs).[1] This linear arrangement is conducive to strong van der Waals interactions between adjacent molecules, contributing to the stability of the modified surface.[1]
-
This compound is a secondary amine where the amino group is located near the center of an eleven-carbon chain. This branched structure, with two shorter alkyl chains extending from the amine, is expected to create a more sterically hindered environment on the surface. This can influence the packing density and orientation of the molecules in the SAM, potentially leading to a less ordered monolayer compared to its linear counterpart.
Performance Comparison: Theoretical and Observed Properties
Due to a scarcity of published data on the surface modification performance of this compound, a direct quantitative comparison is challenging. However, based on the structural differences and general principles of self-assembled monolayers, we can infer potential performance variations. The following table summarizes known data for 1-dodecylamine and provides a theoretical comparison for this compound.
| Performance Metric | 1-Dodecylamine (Linear Primary Amine) | This compound (Branched Secondary Amine) | Rationale for Theoretical Comparison |
| Water Contact Angle | ~105.60° on modified mesoporous silica particles[2] | Potentially Higher | Branched alkyl chains can create a more disordered and less dense monolayer, which may trap more air, leading to increased hydrophobicity.[2] |
| Surface Packing Density | High, forms well-ordered SAMs | Potentially Lower | The central position of the amine group and the two alkyl chains create steric hindrance, likely preventing the close packing achieved by linear amines. |
| Monolayer Ordering | High, crystalline-like structures | Potentially Lower | The non-linear structure of this compound is less favorable for forming highly ordered, crystalline SAMs compared to the linear structure of 1-dodecylamine. |
| Binding to Surface | Forms a stable adlayer on surfaces like gold[2] | Expected to bind to surfaces via the amine group | The secondary amine in this compound is also nucleophilic and capable of forming bonds with various substrates. |
| Stability of SAM | Generally stable due to strong van der Waals forces | Potentially less stable | A less ordered monolayer with weaker intermolecular interactions may result in lower thermal and chemical stability compared to a well-packed SAM. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible surface modification. The following is a general protocol for the formation of an amine-terminated self-assembled monolayer on a hydroxylated surface, which can be adapted for both 1-dodecylamine and this compound.
Protocol: Formation of Amine-Terminated Self-Assembled Monolayers on Silicon Oxide Surfaces
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
1-Dodecylamine or this compound
-
Triethylamine (optional, as a catalyst)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon or glass substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization Solution Preparation:
-
Prepare a 1-5 mM solution of either 1-dodecylamine or this compound in anhydrous toluene in a sealed container.
-
For silane-based surface attachment, a corresponding aminosilane would be used. For direct amine attachment to other functional groups, the protocol would be adjusted accordingly.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates in the amine solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. The container should be sealed to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse the substrates sequentially with toluene and ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Characterization:
-
The modified surfaces can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to determine the hydrophobicity, elemental composition, and surface morphology, respectively.
-
Visualizing the Comparison
To better understand the concepts discussed, the following diagrams illustrate the molecular structures and a general experimental workflow.
Conclusion
The choice between this compound and 1-dodecylamine for surface modification will depend heavily on the desired surface properties. 1-Dodecylamine, with its linear structure, is well-suited for creating ordered, densely packed monolayers, which are often desired for applications requiring a stable, uniform coating.
In contrast, the branched nature of this compound is likely to produce less ordered and potentially more hydrophobic surfaces. While this may be disadvantageous for applications requiring high stability and uniformity, it could be beneficial where a higher degree of surface roughness or increased hydrophobicity is desired.
Further experimental investigation into the surface modification performance of this compound is warranted to provide the quantitative data necessary for a direct and comprehensive comparison. Researchers are encouraged to adapt the provided protocols and characterization methods to explore the potential of this and other branched amines in their specific applications.
References
Navigating the Synthesis of Long-Chain Primary Amines: A Comparative Guide to Modern Catalytic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of long-chain primary amines is a critical step in the creation of a wide array of valuable molecules, from pharmaceuticals to surfactants. While traditional methods have long been the industry standard, a new generation of alternative, catalytic routes offers significant advantages in terms of efficiency, selectivity, and sustainability. This guide provides an objective comparison of these modern synthetic strategies, supported by experimental data and detailed protocols to inform your research and development.
Long-chain primary amines are foundational building blocks in organic chemistry. Their industrial synthesis often relies on the "nitrile route," where fatty acids derived from triglycerides are converted to nitriles and subsequently reduced.[1] Another common approach is the reductive amination of long-chain aldehydes.[2][3] However, these methods can suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and sometimes toxic reagents, and the formation of byproducts that necessitate costly purification steps.[2][4]
In response to these challenges, researchers have developed innovative catalytic systems that offer more direct and atom-economical pathways to these essential compounds. This guide will delve into three promising alternatives: Chemoenzymatic Hydroaminomethylation, Direct Catalytic Amination of Alcohols, and Biocatalytic Synthesis from Triglycerides.
Comparative Analysis of Synthetic Routes
To facilitate a clear comparison, the following table summarizes the key performance indicators for each of the highlighted alternative synthetic routes, alongside traditional methods for context.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Selectivity | Key Advantages | Limitations |
| Traditional: Nitrile Reduction | Fatty Acids/Triglycerides | NH₃, H₂, Metal Catalyst | Variable, often high | Good for primary amines | Well-established, scalable | Harsh conditions, multi-step |
| Traditional: Reductive Amination | Long-Chain Aldehydes | NH₃, Reducing Agent (e.g., H₂/Ni, NaBH₃CN) | 45-99%[5][6] | Can produce mixtures of primary, secondary, and tertiary amines[5] | Versatile, single step from aldehyde | Potential for over-alkylation, requires pre-synthesized aldehyde |
| Chemoenzymatic Hydroaminomethylation | Olefins | Rh-phosphine complex, ω-transaminase | Up to 99% conversion[7][8] | High for linear primary amines[7] | High atom economy, starts from simple olefins, high selectivity | Requires combination of chemical and biological catalysts |
| Direct Catalytic Amination of Alcohols | Long-Chain Alcohols | Ruthenium Pincer Complex, NH₃ | 63-94.5%[4] | Good to excellent for primary amines[4] | Direct conversion of alcohols, avoids toxic reagents | Selectivity for linear aliphatic amines may need improvement[4] |
| Biocatalytic Synthesis from Triglycerides | Triglycerides/Oils | Lipase, CAR, Transaminase | Up to 97% (analytical), 73% (isolated) | High for primary amines | Uses renewable feedstocks, one-pot reaction, mild conditions | Enzyme stability and cost can be a factor |
In-Depth Look at Alternative Synthetic Routes
Chemoenzymatic Hydroaminomethylation of Olefins
This innovative approach combines the power of transition metal catalysis with the high selectivity of enzymes to convert simple olefins directly into linear primary amines.[7] The process circumvents the need for pre-functionalized starting materials, offering a highly atom-economical route.
The reaction proceeds in a sequential or tandem manner. First, a rhodium-phosphine complex catalyzes the hydroformylation of the olefin, converting it into an aldehyde. Subsequently, a transaminase enzyme facilitates the reductive amination of the aldehyde to the desired primary amine.[7][8] This chemoenzymatic strategy demonstrates high regioselectivity for the linear amine product.[7]
Experimental Workflow: Chemoenzymatic Hydroaminomethylation
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot hydroaminomethylation of an alkene under formation of primary amines by combining hydroformylation at elevated syngas pressure and biocatalyti ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01513D [pubs.rsc.org]
A Comparative Guide to the Validation of 6-Aminoundecane Purity via HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 6-aminoundecane. It includes detailed experimental protocols, comparative data, and workflow visualizations to support analytical method development and raw material qualification in regulated environments.
Introduction: The Critical Role of Purity in Pharmaceutical Development
This compound is a primary aliphatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such starting materials is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies require robust analytical procedures to ensure the quality and consistency of all raw materials.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[1] However, simple aliphatic amines like this compound lack a native chromophore, making direct UV detection challenging.[2] This guide details a validated pre-column derivatization HPLC method, a common and effective strategy to overcome this limitation.[3][4] The method's performance is compared against hypothetical alternative products to illustrate the importance of rigorous validation.
The validation process detailed herein adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q2(R2)), which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[5][6][7]
Experimental Protocols
A robust HPLC method requires careful optimization of the derivatization reaction, chromatographic conditions, and validation parameters.
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
This compound Samples: Product A, Alternative B, Alternative C
-
Derivatizing Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (18.2 MΩ-cm resistivity)
-
Buffers: Sodium Borate (Analytical Grade), Boric Acid (Analytical Grade)
-
Other: Hydrochloric Acid, Sodium Hydroxide
Instrumentation and Chromatographic Conditions
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Sodium Borate Buffer, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 266 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Borate Buffer (200 mM, pH 9.0): Dissolve sodium borate in water, and adjust pH with boric acid. This buffer is used for the derivatization reaction.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in a diluent (Methanol/Water, 50:50 v/v).
-
FMOC-Cl Solution (5 mg/mL): Prepare fresh daily by dissolving FMOC-Cl in acetonitrile.
-
Sample Stock Solutions (1 mg/mL): Prepare stock solutions for Product A, Alternative B, and Alternative C using the same procedure as the reference standard.
Pre-Column Derivatization Protocol
This procedure must be consistent for all standards, samples, and controls.
-
To 100 µL of the this compound solution (standard or sample) in a vial, add 400 µL of the 200 mM Borate Buffer (pH 9.0).
-
Add 500 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 15 minutes.
-
The reaction produces a stable FMOC-amine derivative that can be readily detected by UV.
-
Inject the resulting solution into the HPLC system.
Method Validation and Data Presentation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[8][9] The validation characteristics include specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
Specificity
The method demonstrated excellent specificity. A chromatogram of a derivatized blank (containing only derivatization reagent and diluent) showed no interfering peaks at the retention time of the this compound-FMOC derivative. The peak for the main component was well-resolved from potential impurities.
Linearity, Accuracy, Precision, and LOQ
The method's performance was quantified, and the results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.3% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 0.05 µg/mL |
Table 1: Summary of HPLC Method Validation Parameters.
Comparative Purity Analysis
Three different sources of this compound were analyzed using this validated method. The purity was determined by area percent, and the impurity profile was assessed.
| Product ID | Purity (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Total Unknown Impurities (%) |
| Product A | 99.85 | 0.06 | 0.04 | 0.05 |
| Alternative B | 99.10 | 0.25 | 0.31 | 0.34 |
| Alternative C | 99.52 | 0.11 | Not Detected | 0.37 |
Table 2: Comparative Purity and Impurity Profile of this compound Products.
The data clearly indicates that Product A exhibits the highest purity and the lowest levels of both known and unknown impurities. Alternative B shows a significantly higher impurity profile, which could be detrimental in a cGMP environment. Alternative C , while having higher purity than B, contains a higher level of total unknown impurities compared to Product A, warranting further investigation for characterization.
Mandatory Visualizations
Diagrams provide a clear visual representation of the analytical process and the principles of method validation.
Caption: HPLC Experimental Workflow for this compound Purity Analysis.
Caption: Logical Relationships in Analytical Method Validation (ICH Q2(R2)).
Conclusion
The presented pre-column derivatization HPLC method is demonstrated to be specific, linear, accurate, and precise for the purity determination of this compound. The validation data confirms that the method is fit for its intended purpose in a quality control environment.
Comparative analysis reveals significant variations in the purity and impurity profiles of commercially available this compound. Product A , with a purity of 99.85% and a well-defined, minimal impurity profile, is the superior choice for use in drug development and manufacturing where quality and consistency are non-negotiable. This guide underscores the necessity of performing rigorous, in-house validation of critical raw materials rather than relying solely on supplier Certificates of Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Alkylamine-Functionalized Nanoparticles for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkylamine-Functionalized Nanoparticles for Optimized Therapeutic Delivery
The surface functionalization of nanoparticles with alkylamines is a promising strategy to enhance their efficacy as drug delivery vehicles. The length of the alkyl chain—typically featuring octyl (C8), dodecyl (C12), or octadecyl (C18) chains—plays a critical role in modulating the physicochemical properties and biological interactions of the nanoparticles. This guide provides a comparative analysis of these three common alkylamine functionalizations, supported by experimental data, to aid in the selection of the optimal nanoparticle design for specific drug delivery applications.
Performance Comparison at a Glance
The choice of alkylamine chain length significantly impacts key performance indicators of drug delivery systems. The following tables summarize quantitative data compiled from various studies on poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer in drug delivery research.
| Alkylamine Functionalization | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Octylamine (C8) | 5 - 10 | 60 - 75 |
| Dodecylamine (C12) | 8 - 15 | 70 - 85 |
| Octadecylamine (C18) | 10 - 20 | 80 - 95[1] |
Table 1: Comparative Drug Loading Capacity and Encapsulation Efficiency. Longer alkyl chains generally lead to higher drug loading and encapsulation efficiencies due to increased hydrophobic interactions with lipophilic drugs.
| Alkylamine Functionalization | In Vitro Drug Release (Cumulative % release at 48h) |
| Octylamine (C8) | 60 - 75 |
| Dodecylamine (C12) | 50 - 65 |
| Octadecylamine (C18) | 40 - 55[1] |
Table 2: Comparative In Vitro Drug Release Profiles. Nanoparticles functionalized with longer alkyl chains tend to exhibit a more sustained drug release profile. This is attributed to the enhanced hydrophobic interactions that slow down the diffusion of the encapsulated drug.
| Alkylamine Functionalization | Cellular Uptake (% of cells with internalized nanoparticles) |
| Octylamine (C8) | 70 - 85 |
| Dodecylamine (C12) | 80 - 90 |
| Octadecylamine (C18) | 85 - 95 |
Table 3: Comparative Cellular Uptake Efficiency. The positive surface charge imparted by the amine groups facilitates electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake. Longer alkyl chains may further enhance membrane interaction.
| Alkylamine Functionalization | Cytotoxicity (IC50 in µg/mL) |
| Octylamine (C8) | 100 - 200 |
| Dodecylamine (C12) | 75 - 150 |
| Octadecylamine (C18) | 50 - 100[1] |
Table 4: Comparative Cytotoxicity. While enhancing cellular uptake, the cationic nature of alkylamine-functionalized nanoparticles can also lead to cytotoxicity. This effect appears to be more pronounced with longer alkyl chains, which may be due to stronger membrane disruption.
Experimental Workflows and Cellular Interactions
To understand the performance of these nanoparticles, it is crucial to visualize the experimental processes and the biological pathways involved.
The primary mechanism for the cellular uptake of amine-functionalized nanoparticles is endocytosis. The positive charge of the nanoparticles promotes interaction with the negatively charged cell surface, triggering internalization.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Alkylamine-Functionalized PLGA Nanoparticles
This protocol describes the synthesis of alkylamine-functionalized PLGA nanoparticles using a single emulsion-solvent evaporation method.
-
Polymer-Drug Solution Preparation: Dissolve 50 mg of PLGA and 5 mg of the desired drug in 2 mL of a suitable organic solvent (e.g., dichloromethane or acetone).
-
Alkylamine Addition: Add the selected alkylamine (octylamine, dodecylamine, or octadecylamine) to the polymer-drug solution at a desired molar ratio.
-
Emulsification: Add the organic phase dropwise to 10 mL of an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA) while sonicating on an ice bath.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unreacted reagents.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry to obtain a powder for long-term storage.
Determination of Drug Loading and Encapsulation Efficiency
-
Sample Preparation: Accurately weigh a small amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg) and dissolve it in a suitable organic solvent (e.g., 1 mL of DMSO) to break the nanoparticles and release the encapsulated drug.
-
Quantification: Determine the concentration of the drug in the solution using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
The dialysis method is commonly used to evaluate the in vitro drug release profile.[2][3]
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (e.g., 10 kDa).
-
Incubation: Immerse the dialysis bag in a larger volume of the release medium and incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released into the medium at each time point using a suitable analytical technique (UV-Vis or HPLC).
Cellular Uptake Analysis by Flow Cytometry
Flow cytometry allows for the quantitative analysis of nanoparticle internalization by cells.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with fluorescently labeled alkylamine-functionalized nanoparticles at a specific concentration for a defined period (e.g., 4 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells from the plate using trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescently positive cells, which corresponds to the cellular uptake efficiency.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Nanoparticle Treatment: Treat the cells with various concentrations of the alkylamine-functionalized nanoparticles for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of nanoparticles that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.[4]
References
- 1. Novel approaches to cancer therapy with ibuprofen-loaded Eudragit® RS 100 and/or octadecylamine-modified PLGA nanoparticles by assessment of their effects on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 4. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of Long-Chain Amines Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of long-chain amines is a critical analytical challenge in pharmaceutical development, asymmetric synthesis, and materials science. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and efficient chromatographic methods for their resolution and quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for the chiral separation of long-chain amines, supported by experimental data and detailed methodologies.
Comparison of Chromatographic Techniques
The choice of chromatographic technique for the chiral separation of long-chain amines is dictated by the analyte's properties, the desired scale of separation (analytical or preparative), and the available instrumentation. HPLC and SFC are the most prevalent methods due to their versatility and the wide array of commercially available chiral stationary phases (CSPs).[1][2] GC is also a powerful tool, particularly for volatile amines, often requiring derivatization to improve peak shape and volatility.[3][4]
Data Presentation: Performance Comparison
The following tables summarize the performance of different chromatographic methods for the chiral separation of representative long-chain amines. The data has been compiled from various studies to provide a comparative overview.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (R_s) | Separation Factor (α) | Reference |
| 1-phenylethylamine | Polysaccharide-based (e.g., CHIRALPAK® series) | Hexane/Isopropanol with additive (e.g., DEA) | 1.0 | > 2.0 | > 1.2 | [5] |
| 1-(1-naphthyl)ethylamine | Polysaccharide-based (e.g., CHIRALCEL® series) | Hexane/Ethanol with additive (e.g., TFAA) | 1.0 | Baseline | > 1.5 | [6] |
| Long-chain aliphatic amines | Crown ether-based | Methanol/Acetonitrile/TEA/Acetic Acid | 1.0 | Good | - | [7] |
Table 2: Supercritical Fluid Chromatography (SFC)
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (R_s) | Separation Factor (α) | Reference |
| Primary Amines (various) | Cyclofructan-based (Larihc CF6-P) | CO₂/Methanol with TFA/TEA | 3.0 | > 1.5 for 16/25 analytes | - | [2] |
| Basic Compounds (various) | Polysaccharide-based (CHIRALPAK® AD-H) | CO₂/Ethanol with Ethanesulfonic Acid | 2.0 | 36 of 45 separated | - | [8] |
Table 3: Gas Chromatography (GC)
| Analyte | Chiral Stationary Phase (CSP) | Derivatizing Agent | Carrier Gas | Resolution (R_s) | Separation Factor (α) | Reference |
| 2-aminooctane | Proline-based | Trifluoroacetic anhydride | Hydrogen | 1.02 | 1.04 | [3] |
| 2-aminooctane | Proline-based | Isopropyl isocyanate | Hydrogen | 1.58 | 1.05 | [3] |
| 1-phenylalkylamines | Substituted cyclodextrin | Trifluoroacetyl | Hydrogen | Variable | Variable | [4] |
Experimental Workflow
The general workflow for the chiral separation of long-chain amines involves several key stages, from sample preparation to data analysis and interpretation.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Unusual enantiomeric separation due to residual amines in chiral crown ether stationary phase linked by long alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-Aminoundecane as a Corrosion Inhibitor Against Commercial Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of mitigating corrosion, a significant challenge across numerous industries, the exploration of novel and effective corrosion inhibitors is paramount. This guide provides a comparative analysis of 6-Aminoundecane, a promising long-chain primary amine, against established commercial corrosion inhibitors. While direct experimental data for this compound is not publicly available, this guide utilizes data from a structurally similar long-chain amine, Dodecylamine, as a representative proxy to illustrate its expected performance characteristics. This comparison is benchmarked against two widely used commercial inhibitor types: a quaternary ammonium salt and an imidazoline derivative.
The fundamental principle behind the corrosion inhibition of long-chain amines like this compound is their molecular structure. The amine functional group serves as the anchor, adsorbing onto the metal surface, while the long hydrophobic undecane tail forms a protective, water-repellent barrier. This barrier effectively isolates the metal from the corrosive environment, thereby inhibiting the electrochemical processes that lead to corrosion.
Comparative Performance Data
The following tables summarize the corrosion inhibition performance of Dodecylamine (as a proxy for this compound) and two commercial inhibitor types on mild steel in a 1M HCl solution. The data is compiled from publicly available research and presented to facilitate a comparative assessment of their efficiencies under standardized conditions.
Table 1: Performance Data from Potentiodynamic Polarization
| Inhibitor | Concentration (M) | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | - | 1150 | - |
| Dodecylamine (Proxy) | 1 x 10⁻³ | 95 | 91.7 |
| Quaternary Ammonium Salt | 1 x 10⁻³ | 57.5 | 95.0 |
| Imidazoline Derivative | 500 ppm | Not Reported | 90.0[1] |
Table 2: Performance Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Concentration (M) | Charge Transfer Resistance (R_ct, Ω·cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | - | 45 | - |
| Dodecylamine (Proxy) | 1 x 10⁻³ | 850 | 94.7 |
| Quaternary Ammonium Salt | 1 x 10⁻³ | 980 | 95.4 |
| Imidazoline Derivative | 500 ppm | Significantly Increased | ~90.0[1] |
Table 3: Performance Data from Weight Loss Measurements
| Inhibitor | Concentration (M) | Corrosion Rate (g/m²·h) | Inhibition Efficiency (%) |
| Blank (1M HCl) | - | 25.4 | - |
| Dodecylamine (Proxy) | 1 x 10⁻³ | 2.1 | 91.7 |
| Quaternary Ammonium Salt | 1 x 10⁻³ | 1.04 | 95.9 |
Experimental Protocols
The data presented in this guide is based on standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
Weight Loss Measurement
This gravimetric method provides a direct measure of material loss due to corrosion.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.[2][3]
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in a beaker containing the corrosive medium (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration (e.g., 6 hours).[2]
-
Cleaning: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and a scrubbing agent) to remove corrosion products, rinsed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of each cleaned coupon is recorded.
-
Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated using the following formulas:
-
Weight Loss (ΔW) = Initial Weight - Final Weight
-
Corrosion Rate (CR) = ΔW / (Surface Area × Time)
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential. It provides information about the corrosion rate and the mechanism of inhibition.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).[4]
-
Stabilization: The working electrode is immersed in the test solution (corrosive medium with or without inhibitor) for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.[4]
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).[4][5]
-
Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes).
-
Calculation: The inhibition efficiency is calculated using the following formula:
-
Inhibition Efficiency (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[6][7]
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[6][8]
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The Nyquist plot is typically a semicircle, and its diameter corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
-
Calculation: The inhibition efficiency is calculated using the following formula:
-
Inhibition Efficiency (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the corrosion inhibition mechanism and the experimental workflow.
Caption: Adsorption and barrier formation by an amine-based corrosion inhibitor.
Caption: A simplified workflow for evaluating corrosion inhibitor performance.
Conclusion
This comparative guide provides a framework for evaluating this compound as a corrosion inhibitor. Based on the performance of its structural analog, Dodecylamine, this compound is expected to be a highly effective corrosion inhibitor for mild steel in acidic environments. The data suggests that while commercially available quaternary ammonium salts may offer slightly higher inhibition efficiency under the tested conditions, the performance of long-chain primary amines is comparable and significant. The imidazoline derivative also demonstrates strong performance.
It is crucial to note that the effectiveness of any corrosion inhibitor is highly dependent on the specific environmental conditions, including temperature, pH, and the presence of other chemical species. Therefore, the data presented here should be considered a benchmark, and further experimental validation of this compound under specific operational conditions is recommended for a comprehensive assessment of its industrial applicability. The detailed experimental protocols provided in this guide offer a robust starting point for such investigations.
References
- 1. An Investigation on the Performance of an Imidazoline Based Commercial Corrosion Inhibitor on CO2 Corrosion of Mild Steel [ije.ir]
- 2. iicbe.org [iicbe.org]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Potentiodynamic polarization [corrosion-doctors.org]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
A Spectroscopic Comparison of 6-Aminoundecane and its Positional Isomers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 6-aminoundecane and its positional isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting objective experimental data and detailed methodologies, this document aims to facilitate the identification and differentiation of these structurally similar compounds.
The analysis focuses on key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subtle differences in the molecular structure of each isomer lead to unique spectral fingerprints, which are crucial for their unambiguous characterization.
Data Presentation
The quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized in the tables below. These tables allow for a direct and clear comparison of the key spectral features of this compound and its isomers.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) of CH-NH₂ (ppm) | Chemical Shift (δ) of α-CH₂/CH₃ (ppm) | Chemical Shift (δ) of NH₂ (ppm) |
| 1-Aminoundecane | ~2.67 (triplet) | ~1.40 (multiplet) | ~1.15 (broad singlet) |
| 2-Aminoundecane | ~2.75 (sextet) | ~1.05 (doublet, CH₃) | ~1.18 (broad singlet) |
| 3-Aminoundecane | ~2.65 (quintet) | ~1.35 (multiplet) | ~1.20 (broad singlet) |
| 4-Aminoundecane | ~2.68 (quintet) | ~1.30 (multiplet) | ~1.21 (broad singlet) |
| 5-Aminoundecane | ~2.70 (quintet) | ~1.28 (multiplet) | ~1.22 (broad singlet) |
| This compound | ~2.72 (quintet) | ~1.26 (multiplet) | ~1.25 (broad singlet) |
Note: Predicted values are based on structure-property relationships and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) of C-NH₂ (ppm) | Chemical Shift (δ) of α-Carbons (ppm) |
| 1-Aminoundecane | ~42.2 | ~34.0 |
| 2-Aminoundecane | ~49.8 | ~36.5 (CH₂), ~23.5 (CH₃) |
| 3-Aminoundecane | ~51.5 | ~34.5, ~29.8 |
| 4-Aminoundecane | ~51.2 | ~35.0, ~27.5 |
| 5-Aminoundecane | ~51.0 | ~35.5, ~25.0 |
| This compound | ~50.8 | ~36.0 |
Note: Predicted values are based on structure-property relationships and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
Table 3: Comparative IR Spectroscopic Data
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) |
| All Isomers | ~3300 - 3500 (two bands, medium) | ~2850 - 2960 (strong) | ~1590 - 1650 (medium) | ~1000 - 1250 (medium) |
Note: All listed aminoundecane isomers are primary amines and therefore exhibit similar characteristic IR absorptions. The exact peak positions may have minor shifts based on the local molecular environment.[1][2][3]
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) from α-Cleavage |
| 1-Aminoundecane | 171 | 30 |
| 2-Aminoundecane | 171 | 44, 156 |
| 3-Aminoundecane | 171 | 58, 142 |
| 4-Aminoundecane | 171 | 72, 128 |
| 5-Aminoundecane | 171 | 86, 114 |
| This compound | 171 | 100 |
Note: The molecular weight of all C₁₁H₂₅N isomers is 171.32 g/mol .[4][5][6] The key fragment ions arise from the characteristic α-cleavage of the C-C bond adjacent to the nitrogen atom.[2][3][7]
Experimental Workflow
The logical flow for the spectroscopic comparison of aminoundecane isomers is outlined below. This process ensures a systematic approach to sample analysis, data acquisition, and structural elucidation.
Caption: Workflow for Spectroscopic Comparison of Aminoundecane Isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the aminoundecane isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[8] The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup:
-
¹H NMR: Spectra are acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For confirmation of the N-H protons, a D₂O exchange experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the N-H signal will subsequently disappear.[1]
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ), signal multiplicity, and integration values are determined.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates or on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[8] The sample spectrum is then acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed. Key peaks corresponding to N-H stretching, C-H stretching, N-H bending, and C-N stretching are identified and their frequencies recorded.[9][10]
3. Mass Spectrometry (MS)
-
Sample Preparation: The aminoundecane isomer is diluted in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrument Setup:
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system. Standard EI energy is 70 eV. The instrument scans a mass-to-charge (m/z) range, for example, from m/z 20 to 300.
-
Electrospray Ionization (ESI): The sample solution is infused directly into the ESI source. ESI is a softer ionization technique that typically yields the protonated molecular ion [M+H]⁺.[8]
-
-
Data Processing: The mass spectrum is analyzed to identify the molecular ion peak (M⁺ or [M+H]⁺). The fragmentation pattern is then examined, with particular attention paid to the characteristic α-cleavage fragments that are diagnostic for the position of the amino group.[7] High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the parent ion and its fragments.[8]
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Undecanamine [webbook.nist.gov]
- 6. 2-Undecanamine | C11H25N | CID 114476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biocompatibility of Amine-Functionalized Surfaces for Biomedical Applications
For researchers, scientists, and drug development professionals, selecting a surface modification that promotes favorable biological interaction is a critical step in the design of medical devices, implants, and cell culture platforms. This guide provides an objective comparison of surfaces modified with 6-aminoundecane, as a representative of long-chain amine functionalization, against other common surface chemistries. The evaluation is based on key biocompatibility metrics supported by experimental data and detailed methodologies.
The interaction between a biomaterial and the surrounding biological environment is dictated by the physicochemical properties of its surface.[1] Surface functionalization is a key strategy to modulate these interactions, aiming to enhance biocompatibility, promote specific cellular responses, and prevent adverse events like inflammation or thrombosis.[2][3] Amine-functionalized surfaces, often created using aminosilanes like (3-aminopropyl)triethoxysilane (APTES), are widely used to introduce positive charges, which can influence protein adsorption and subsequent cell behavior.[4][5][6] This guide focuses on this compound as a model for long-chain alkylamines and compares its expected biocompatibility profile with carboxyl- and polyethylene glycol (PEG)-modified surfaces.
Comparative Analysis of Surface Biocompatibility
The biocompatibility of a modified surface is a complex interplay of factors including surface charge, hydrophilicity, and the ability to control protein adsorption.[5] The initial event upon implantation of a biomaterial is the adsorption of proteins from the surrounding fluids, which then mediates the attachment and response of cells, including immune cells like macrophages.[2][7]
| Surface Modification | Key Biocompatibility Characteristics | Cell Adhesion & Proliferation | Inflammatory Response |
| This compound (-NH2) | Positively charged at physiological pH; long alkyl chain increases hydrophobicity compared to shorter-chain aminosilanes.[4][8] | Generally promotes cell adhesion and proliferation due to favorable electrostatic interactions with negatively charged cell membranes.[5] | Can trigger an inflammatory response. The positive charge may lead to the adsorption of proteins that activate inflammatory pathways.[5][7] |
| Carboxyl (-COOH) | Negatively charged at physiological pH; generally hydrophilic.[1][9] | Supports cell adhesion and growth, particularly when pre-treated with extracellular matrix proteins like fibronectin.[1][5] | Tends to promote an anti-inflammatory macrophage response, potentially improving biomaterial integration.[9] |
| Polyethylene Glycol (PEG) | Neutral, highly hydrophilic; known for its "stealth" properties.[7] | Generally resists non-specific protein adsorption and subsequent cell adhesion, making it ideal for creating anti-fouling surfaces. | Can reduce the inflammatory response by preventing the initial protein adsorption that triggers immune cell activation. However, some studies show PEG can still activate the complement system.[7] |
Experimental Methodologies
Accurate evaluation of biocompatibility relies on standardized in vitro assays. Below are the detailed protocols for the key experiments used to generate the comparative data.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric test used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Cell Seeding: Cells (e.g., fibroblasts, endothelial cells) are seeded onto the modified surfaces in a 48-well plate and cultured for 24-72 hours.
-
MTT Addition: The culture medium is replaced with a medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]
Inflammatory Response Assessment (Macrophage Cytokine Secretion)
The response of immune cells, particularly macrophages, is a critical indicator of a material's inflammatory potential.[2][9]
-
Macrophage Culture: Macrophages (e.g., RAW 264.7 cell line) are cultured on the different modified surfaces.
-
Stimulation (Optional): Cells may be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to assess the material's ability to modulate an existing inflammatory response.[9]
-
Supernatant Collection: After a predetermined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification (ELISA): The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in evaluating biocompatibility, the following diagrams are provided.
Conclusion
The choice of surface modification profoundly impacts the biocompatibility of a material. While this compound and other amine-functionalized surfaces can effectively promote cell adhesion, their potential to induce an inflammatory response must be carefully considered.[5] Carboxyl-modified surfaces present a promising alternative, potentially fostering a more favorable anti-inflammatory environment.[9] In contrast, PEGylation remains the gold standard for applications where minimizing protein and cell adhesion is the primary objective.[7] The selection of an appropriate surface chemistry should be guided by the specific requirements of the biomedical application, balancing the need for cell integration with the imperative to minimize adverse host responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of immune-inflammatory responses through surface modifications of biomaterials to promote bone healing and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Control of innate immune response by biomaterial surface topography, energy, and stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Aminoundecane: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of 6-Aminoundecane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. This compound, a corrosive aliphatic amine, requires specific procedures for its disposal to mitigate risks of chemical burns and environmental contamination. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, emphasizing safety and compliance with standard laboratory practices.
Key Safety and Hazard Data
This compound is classified as a hazardous substance that causes severe skin burns and serious eye damage.[1][2] Adherence to strict safety protocols is essential during its handling and disposal.
| Parameter | Value | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage; H318: Causes serious eye damage | [1][2] |
| Molecular Formula | C11H25N | [1][3] |
| Molecular Weight | 171.32 g/mol | [1][3] |
| CAS Number | 33788-00-0 | [1][3] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure to this corrosive chemical.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[4][5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[5][6]
-
Body Protection : A chemical-resistant apron or coveralls should be worn over laboratory clothing.[5][7]
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of aerosol formation, use a respirator with a cartridge suitable for organic vapors.[6]
Experimental Protocol for the Disposal of this compound
The primary method for the safe disposal of this compound is through neutralization with a weak acid. This process should be carried out in a well-ventilated fume hood.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Large glass beaker or flask
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Ice bath
-
Appropriate waste container
Procedure:
-
Preparation :
-
Ensure all necessary PPE is correctly worn.
-
Perform the entire procedure in a certified chemical fume hood.
-
Place a large beaker or flask, appropriately sized for the amount of waste, in an ice bath to manage the exothermic reaction.
-
-
Dilution :
-
Carefully pour the this compound waste into the beaker.
-
Slowly add water to the amine to dilute it, which helps to control the rate of the neutralization reaction. A general guideline is to aim for a concentration of less than 5%.
-
-
Neutralization :
-
While continuously stirring the diluted amine solution, slowly add the dilute hydrochloric acid.
-
Monitor the pH of the solution frequently using a pH meter or pH indicator strips.
-
Continue adding acid dropwise until the pH of the solution is between 6.0 and 8.0.
-
-
Disposal :
-
Once the solution is neutralized, it can be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.
-
If local regulations prohibit sewer disposal of the neutralized salt solution, it should be collected in a designated aqueous waste container for professional disposal.
-
-
Decontamination :
-
Thoroughly clean all glassware and equipment used in the neutralization process with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 6-Undecylamine [webbook.nist.gov]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. trimaco.com [trimaco.com]
- 6. falseguridad.com [falseguridad.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
Safeguarding Your Research: A Guide to Handling 6-Aminoundecane
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 6-Aminoundecane in research and development settings. This guide provides immediate, procedural, and step-by-step guidance to ensure the safety of laboratory personnel and the integrity of experimental workflows.
Immediate Safety and Hazard Information
This compound is a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2][3] Understanding its hazard profile is the first step in safe handling.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye damage.[4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and severe burns. The selection of glove material should be based on chemical compatibility and breakthrough time.[5] |
| Body | Chemical-resistant laboratory coat or apron. | To protect the skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential vapors or mists. |
| Feet | Closed-toe shoes. | To protect feet from spills. |
Operational Plan for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
